(S)-1-Acetamido-3-chloropropan-2-yl acetate
Description
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Properties
IUPAC Name |
[(2S)-1-acetamido-3-chloropropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJPJCUSDMTAT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](CCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428563 | |
| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183905-31-9 | |
| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-Acetamido-3-chloropropan-2-yl acetate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a significant compound in the field of drug development and quality control. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Properties
This compound, also known as Linezolid Impurity 77, is a chiral organic compound. Its identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate | [1] |
| Synonyms | (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide, Linezolid Impurity 77 | [1] |
| CAS Number | 183905-31-9 | [1] |
| Molecular Formula | C₇H₁₂ClNO₃ | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Physical State | Liquid | [2] |
| Boiling Point | 370.2 °C at 760 mmHg (Predicted) | |
| Density | 1.171 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |
| XLogP3 | 0.1 | [1][3] |
Synthesis and Purification
This compound is primarily known as a process-related impurity and degradation product in the synthesis of the antibiotic Linezolid.[4][5] While specific, detailed protocols for its standalone synthesis are not widely published, a plausible synthetic route can be devised based on standard organic chemistry principles, starting from the commercially available (S)-1-amino-3-chloropropan-2-ol.
Experimental Protocol: Synthesis of this compound
This proposed synthesis involves a two-step process: N-acetylation of the amino group followed by O-acetylation of the hydroxyl group.
Step 1: N-Acetylation of (S)-1-amino-3-chloropropan-2-ol
-
Dissolve (S)-1-amino-3-chloropropan-2-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-N-(3-chloro-2-hydroxypropyl)acetamide.
Step 2: O-Acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide
-
Dissolve the crude product from Step 1 in dichloromethane.
-
Add a base, such as pyridine or triethylamine (1.2 equivalents).
-
Add acetic anhydride (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[6]
Spectral Analysis
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two acetyl methyl groups, the methylene protons adjacent to the chlorine and nitrogen atoms, and the methine proton of the chiral center. The chemical shifts and coupling constants would be characteristic of the propan-2-yl acetate backbone.[7][8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct carbon signals, including two carbonyl carbons (from the amide and ester groups), two methyl carbons, two methylene carbons, and one methine carbon. The chemical shifts would be influenced by the electronegative chlorine, oxygen, and nitrogen atoms.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide and ester groups, and C-Cl stretching.[11]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of acetyl and acetamido groups, which can be used to confirm the molecular weight and structure.[12][13]
Reactivity and Stability
This compound is known to be a degradation product of Linezolid, particularly under certain stress conditions.[4] Forced degradation studies on Linezolid indicate that its impurities can be formed under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][14] This suggests that the ester and amide functionalities in this compound are susceptible to hydrolysis. The presence of a chlorine atom may also influence its reactivity in nucleophilic substitution reactions.
Biological Activity and Drug Development Relevance
The primary significance of this compound in drug development lies in its status as a critical impurity of the antibiotic Linezolid.[4] The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities, as they can impact the safety and efficacy of the final drug product.
As a chiral building block, this compound and its derivatives may also have potential applications in the synthesis of other biologically active molecules.[15]
Experimental Workflows and Diagrams
The following diagrams illustrate the synthesis workflow and the relationship of this compound to its parent drug, Linezolid.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Previous spectra [qorganica.qui.uam.es]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 14. researchgate.net [researchgate.net]
- 15. smolecule.com [smolecule.com]
An In-Depth Technical Guide to (S)-1-Acetamido-3-chloropropan-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (S)-1-Acetamido-3-chloropropan-2-yl acetate, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its application in pharmaceutical synthesis.
Chemical Identity and Nomenclature
This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the antibiotic Linezolid.[1]
IUPAC Name: [(2S)-1-acetamido-3-chloropropan-2-yl] acetate[2][3][4]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
(2S)-1-Acetamido-3-chloropropan-2-yl acetate[2]
-
(S)-1-Acetamido-3-chloropropan-2-ylacetate[2]
-
(2S)-1-chloro-3-acetamidopropan-2-yl acetate[2]
-
[(1S)-1-(acetamidomethyl)-2-chloro-ethyl] acetate[2]
-
N-[(2S)-2-(Acetyloxy)-3-chloropropyl]-acetamide[2]
-
(1S)-1-[(acetylamino)methyl]-2-chloroethyl acetate[2]
-
(1S)-2-(acetylamino)-1-(chloromethyl)ethyl acetate[2]
-
(S)-acetic acid 2-acetylamino-1-chloromethyl-ethyl ester[2]
-
Linezolid Impurity 77[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNO₃ | [2][6] |
| Molecular Weight | 193.63 g/mol | [2][3][4] |
| CAS Number | 183905-31-9 | [2] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 370.2±32.0 °C (Predicted) | [7] |
| Density | 1.171 g/cm³ (Predicted) | [7] |
| pKa | 15.42±0.46 (Predicted) | [7] |
| InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N | [2][4] |
| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C | [2] |
Experimental Protocol: Synthesis of Linezolid Intermediate
This compound is a key starting material in the synthesis of the antibiotic Linezolid. The following protocol is adapted from a patented synthetic route and details the formation of a crucial intermediate.
Objective: To synthesize (R)-1-acetamido-3-((((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)propan-2-yl acetate.
Materials:
-
S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF)
-
Acetic acid
-
10% Potassium carbonate (K₂CO₃) aqueous solution
-
Dichloromethane
-
Water
Procedure:
-
Dissolve S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine (2 g, 0.0067 moles) in 15 ml of DMF in a round bottom flask.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (60% dispersion in mineral oil) (0.542 g, 0.0135 moles) to the cooled solution.
-
Add this compound (1.96 g, 0.0101 moles).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction by the addition of 1 ml of acetic acid followed by 10% K₂CO₃ aqueous solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water.
-
Concentrate the organic layer to obtain (R)-1-acetamido-3-((((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)propan-2-yl acetate.
This protocol illustrates a key transformation where this compound serves as an electrophile for the alkylation of an amine, a common strategy in the synthesis of complex pharmaceutical molecules.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the identification and application of this compound.
Caption: Workflow for characterizing and utilizing the compound.
Caption: Key reaction in the synthesis of a Linezolid intermediate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. A New Practical Synthesis of Linezolid: An Antibacterial Drug | Bentham Science [eurekaselect.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. chembk.com [chembk.com]
- 7. AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- CAS#: 183905-31-9 [m.chemicalbook.com]
An In-depth Technical Guide on (S)-1-Acetamido-3-chloropropan-2-yl acetate: Molecular Structure, Stereochemistry, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a chiral synthetic building block of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and its pivotal position in pharmaceutical synthesis. Detailed experimental protocols for reactions involving this compound, alongside a summary of its physicochemical properties, are presented to support research and development in this area.
Molecular Structure and Properties
This compound is a trifunctional molecule featuring an acetamido group, a chloroalkane, and an acetate ester. The stereochemistry at the C2 position is of the (S) configuration, which is crucial for its application in the asymmetric synthesis of pharmaceuticals like Linezolid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate | [1][2] |
| CAS Number | 183905-31-9 | [1][2] |
| Molecular Formula | C₇H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 193.63 g/mol | [2] |
| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C | [2] |
| InChI | InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 | [2] |
| InChIKey | GOJJPJCUSDMTAT-SSDOTTSWSA-N | [2] |
Stereochemistry
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. In the context of Linezolid synthesis, the (S)-configuration of the chiral center at the C2 position of 1-acetamido-3-chloropropan-2-yl acetate is a critical determinant for the ultimate stereochemistry of the final drug product. The Cahn-Ingold-Prelog priority of the substituents around the chiral carbon (C2) dictates the (S) designation. This specific stereoisomer ensures the correct spatial arrangement of the functional groups required for the subsequent cyclization and formation of the oxazolidinone ring, which is the core pharmacophore of Linezolid.
Role in Pharmaceutical Synthesis: A Linezolid Intermediate
This compound is a well-established intermediate in the synthesis of Linezolid, a crucial antibiotic for treating infections caused by multi-resistant bacteria. It serves as an electrophilic building block, reacting with a nucleophilic amine precursor to construct the side chain of the Linezolid molecule.
Logical Relationship in Linezolid Synthesis
The following diagram illustrates the logical flow of a synthetic step where this compound is utilized in the synthesis of a Linezolid-related compound.
References
Spectroscopic Profile of (S)-1-Acetamido-3-chloropropan-2-yl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (S)-1-Acetamido-3-chloropropan-2-yl acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this document compiles predicted values based on characteristic data for its constituent functional groups. The information is intended to serve as a reference for substance identification, characterization, and quality control.
Chemical Structure and Overview
This compound possesses a chiral backbone with key functional groups that dictate its spectroscopic behavior: a secondary acetamido group, a secondary acetate ester, and a primary alkyl chloride. Understanding the individual contributions of these groups is essential for interpreting its NMR, IR, and MS data.
Molecular Formula: C₇H₁₂ClNO₃ Molecular Weight: 193.63 g/mol
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established ranges for similar chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, Cl) and anisotropic effects from the carbonyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H₃C-C(=O)NH- (Acetamido CH₃) | ~2.0 | Singlet | Typical for an acetamido methyl group. |
| -NH-C(=O)- (Amide NH) | 5.5 - 8.5 | Broad Singlet/Triplet | Chemical shift is concentration and solvent dependent. May show coupling to the adjacent CH₂. |
| -NH-CH₂- | 3.2 - 3.6 | Multiplet | Diastereotopic protons coupled to the methine proton and the amide proton. |
| -CH(OAc)- | 4.9 - 5.3 | Multiplet | Deshielded by the adjacent acetate and chloromethyl groups. |
| -CH₂Cl | 3.6 - 3.9 | Multiplet | Deshielded by the electronegative chlorine atom. Diastereotopic protons coupled to the methine proton. |
| H₃C-C(=O)O- (Acetate CH₃) | ~2.1 | Singlet | Typical for an acetate methyl group. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show seven distinct signals, corresponding to each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C H₃-C(=O)NH- (Acetamido CH₃) | 20 - 30 | Shielded aliphatic carbon. |
| H₃C-C (=O)NH- (Amide C=O) | 170 - 185 | Deshielded carbonyl carbon. |
| -NH-C H₂- | 37 - 45 | Carbon adjacent to nitrogen. |
| -C H(OAc)- | 50 - 65 | Carbon attached to the acetate oxygen. |
| -C H₂Cl | 40 - 45 | Deshielded by the chlorine atom.[1] |
| C H₃-C(=O)O- (Acetate CH₃) | 20 - 30 | Shielded aliphatic carbon. |
| H₃C-C (=O)O- (Ester C=O) | 170 - 185 | Deshielded carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions from the carbonyl groups of the amide and ester, as well as N-H and C-Cl stretching and bending vibrations.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3400 - 3250 | Medium | Secondary Amide[2] |
| C-H Stretch (sp³) | 3000 - 2850 | Medium | Alkane |
| C=O Stretch (Amide I) | 1700 - 1630 | Strong | Secondary Amide[3] |
| C=O Stretch (Ester) | 1750 - 1735 | Strong | Aliphatic Ester[4] |
| N-H Bend (Amide II) | 1570 - 1515 | Medium | Secondary Amide[3] |
| C-O Stretch | 1300 - 1000 | Strong | Ester[4] |
| C-Cl Stretch | 800 - 600 | Strong | Alkyl Halide[5] |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 193/195 | [C₇H₁₂ClNO₃]⁺ | Molecular Ion (M⁺) |
| 158 | [M - Cl]⁺ | Loss of a chlorine radical |
| 134/136 | [M - CH₃COO]⁺ | Loss of the acetoxy group |
| 114 | [M - CH₂Cl - H₂O]⁺ | Complex fragmentation |
| 82/84 | [CH₂=CH-CH₂Cl]⁺ | Rearrangement and fragmentation |
| 43 | [CH₃CO]⁺ | Acylium ion from either the amide or ester |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform, methylene chloride) and cast a film onto a salt plate by evaporating the solvent.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the salt plates/solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source. For EI, this is often via a direct insertion probe or a gas chromatograph (GC). For ESI, this is typically via direct infusion or a liquid chromatograph (LC).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
The instrument is calibrated using a known reference compound.
-
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Chemical structure with key functional groups.
References
Physical and chemical properties of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate, a known process-related impurity of the antibiotic Linezolid. This document collates available data on its chemical identity, physicochemical properties, and analytical considerations. Due to the limited availability of public experimental data, this guide also presents a putative synthesis and analysis workflow. The information herein is intended to support researchers, quality control analysts, and drug development professionals in understanding and managing this specific impurity.
Chemical Identity and Nomenclature
[(2S)-1-acetamido-3-chloropropan-2-yl] acetate is a chiral organic compound. Its identity is established through various nomenclature systems and registry numbers.
| Identifier | Value |
| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate[1][2] |
| Synonyms | (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide, (2S)-1-chloro-3-acetamidopropan-2-yl acetate, Linezolid Impurity 77[2] |
| CAS Registry Number | 183905-31-9[1][2] |
| Molecular Formula | C₇H₁₂ClNO₃[1][2] |
| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C[2] |
| InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 193.63 g/mol | PubChem[2] |
| Physical State | Liquid | Fluorochem[1] |
| Boiling Point | 183-184 °C | ChemBK |
| Density | 1.255 g/cm³ | ChemBK |
| XLogP3 | 0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
| Exact Mass | 193.0505709 g/mol | PubChem[2] |
| Monoisotopic Mass | 193.0505709 g/mol | PubChem[2] |
| Topological Polar Surface Area | 55.4 Ų | PubChem[2] |
| Solubility | Low solubility in water, soluble in organic solvents such as alcohols and ethers. | ChemBK |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate are not extensively published. The following sections outline putative methods based on general organic chemistry principles and analytical practices for pharmaceutical impurities.
Synthesis
A potential synthetic route involves the acetylation of (S)-1-amino-3-chloro-2-propanol. This two-step process would first involve the acetylation of the amine functionality, followed by the acetylation of the hydroxyl group.
Step 1: N-acetylation of (S)-1-amino-3-chloro-2-propanol
-
Dissolve (S)-1-amino-3-chloro-2-propanol in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of acetyl chloride or acetic anhydride.
-
A base, such as triethylamine or pyridine, may be added to neutralize the resulting acid.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-(3-chloro-2-hydroxypropyl)acetamide.
Step 2: O-acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide
-
Dissolve the product from Step 1 in a suitable solvent like dichloromethane.
-
Add a slight excess of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain [(2S)-1-acetamido-3-chloropropan-2-yl] acetate.
Analytical Methods
As an impurity of Linezolid, the detection and quantification of this compound are critical. High-Performance Liquid Chromatography (HPLC) is a common method for such analyses.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of Linezolid and its impurities.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[3] A common mobile phase composition is a 70:30 (v/v) mixture of water with 0.1% formic acid and acetonitrile.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[4]
-
Detection: UV detection at 254 nm is appropriate for Linezolid and its related substances.[3]
-
Temperature: The column is typically maintained at ambient temperature or controlled at a specific temperature, such as 25 °C.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.
Spectral Data
Specific, experimentally-derived spectral data for [(2S)-1-acetamido-3-chloropropan-2-yl] acetate are not widely available. The expected spectral characteristics are discussed below based on the compound's structure.
¹H NMR Spectroscopy (Predicted)
-
-CH₃ (Acetamido): A singlet around δ 2.0 ppm.
-
-CH₃ (Acetate): A singlet around δ 2.1 ppm.
-
-CH₂-NH-: A multiplet around δ 3.4-3.6 ppm.
-
-CH₂-Cl: A multiplet around δ 3.7-3.9 ppm.
-
-CH-O-: A multiplet around δ 5.0-5.2 ppm.
-
-NH-: A broad singlet or triplet around δ 6.0-7.0 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
-CH₃ (Acetamido): A signal around δ 23 ppm.
-
-CH₃ (Acetate): A signal around δ 21 ppm.
-
-CH₂-NH-: A signal around δ 42 ppm.
-
-CH₂-Cl: A signal around δ 45 ppm.
-
-CH-O-: A signal around δ 70 ppm.
-
C=O (Acetamido): A signal around δ 170 ppm.
-
C=O (Acetate): A signal around δ 171 ppm.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 193 and an M+2 peak at m/z 195 due to the presence of the chlorine-37 isotope.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da), the acetamido group (CH₃CONH₂, 59 Da), and the chloromethyl group (CH₂Cl, 49 Da).
Biological Activity and Toxicity
As a pharmaceutical impurity, the primary biological consideration for [(2S)-1-acetamido-3-chloropropan-2-yl] acetate is its potential toxicity. While specific toxicological data for this compound is not publicly available, impurities in pharmaceuticals are generally required to be controlled to very low levels (typically below 0.15%) to ensure patient safety. The toxicological profile of related compounds, such as 3-chloropropane-1,2-diol (3-MCPD), has been studied, and it is considered a potential carcinogen.[5] However, direct extrapolation of this toxicity to the target compound is not scientifically valid without specific studies.
Visualizations
Putative Synthesis Workflow
Caption: A putative workflow for the synthesis of [(2S)-1-acetamido-3-chloropropan-2-yl] acetate.
Analytical Workflow for Impurity Profiling
Caption: A general workflow for the HPLC analysis of pharmaceutical impurities like the title compound.
Conclusion
[(2S)-1-acetamido-3-chloropropan-2-yl] acetate is a relevant compound in the context of pharmaceutical manufacturing, particularly in the quality control of Linezolid. While a complete experimental dataset for this molecule is not publicly accessible, this guide consolidates the available information on its properties and provides logical, scientifically-grounded workflows for its synthesis and analysis. Further research to obtain definitive experimental data, especially spectroscopic and toxicological information, is warranted to fully characterize this impurity.
References
- 1. sandoopharma.com [sandoopharma.com]
- 2. (2S)-1-Acetamido-3-chloropropan-2-yl acetate | C7H12ClNO3 | CID 7357675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (S)-1-Acetamido-3-chloropropan-2-yl acetate
CAS Number: 183905-31-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a key chiral intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This document details its chemical properties, outlines a detailed experimental protocol for its synthesis and analysis, and discusses the biological mechanism of its end-product, Linezolid.
Chemical and Physical Properties
This compound is a crucial building block in pharmaceutical manufacturing.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂ClNO₃ |
| Molecular Weight | 193.63 g/mol [2][3][4][5] |
| CAS Number | 183905-31-9[1] |
| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate[2][3][5] |
| Synonyms | (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide, (1S)-2-Acetylamino-1-(chloromethyl)ethyl acetate |
| Appearance | Liquid[3] |
| Purity | Typically ≥97%[3] |
| XLogP3 | 0.1[4][5] |
| Hydrogen Bond Donor Count | 1[4][5] |
| Hydrogen Bond Acceptor Count | 3[4][5] |
| Rotatable Bond Count | 4[4][5] |
| Exact Mass | 193.0505709 Da[4][5] |
| Canonical SMILES | CC(=O)NC--INVALID-LINK--OC(=O)C[2][3][5] |
| InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N[2][3][5] |
Synthesis and Purification
The following is a representative experimental protocol for the synthesis of this compound, derived from established synthetic routes for Linezolid.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
(S)-1-amino-3-chloro-2-propanol hydrochloride
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acetylation: To a stirred solution of (S)-1-amino-3-chloro-2-propanol hydrochloride in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine or pyridine) at 0-5 °C.
-
Slowly add acetic anhydride to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (S)-N-(2-hydroxy-3-chloro)acetamide.
-
Esterification: The crude intermediate is then acetylated using an appropriate acetylating agent to yield this compound.
-
Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure compound.[6][7][8][9][10]
Analytical Methods
Analytical Workflow
Caption: Analytical workflow for this compound.
Experimental Protocol: Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for determining the enantiomeric purity of the synthesized intermediate.[5][11][12][13][14]
Instrumentation and Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers should be well-resolved, allowing for the determination of the enantiomeric excess of the (S)-enantiomer.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.[15][16][17][18][19]
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of the deuterated solvent.
-
Add a small amount of TMS.
-
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR signals (in CDCl₃):
-
Signals corresponding to the two acetyl methyl groups.
-
A multiplet for the methine proton of the chloromethyl group.
-
A multiplet for the methylene protons adjacent to the nitrogen.
-
A multiplet for the methine proton attached to the acetate group.
-
A broad singlet for the amide proton.
Biological Context: Mechanism of Action of Linezolid
This compound is not known to have direct biological activity. Its significance lies in its role as a precursor to Linezolid. Linezolid is a potent antibiotic that inhibits bacterial protein synthesis through a unique mechanism.[1][3][20][21]
Signaling Pathway: Linezolid's Inhibition of Bacterial Protein Synthesis
Linezolid targets the initiation step of protein synthesis in bacteria.[22][23][24] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][21] This action is distinct from other protein synthesis inhibitors that typically target the elongation phase.[3]
Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.
Resistance Mechanisms to Linezolid
Bacterial resistance to Linezolid has been observed and is primarily due to mutations in the 23S rRNA gene, which alters the drug's binding site on the 50S ribosomal subunit.[4][25][26][27][28][29][30] Other less common mechanisms include mutations in ribosomal proteins L3 and L4 and the acquisition of the cfr gene, which encodes an rRNA methyltransferase that modifies the Linezolid binding site.[26]
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 4. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiral hplc method: Topics by Science.gov [science.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 22. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. mdpi.com [mdpi.com]
- 28. journals.asm.org [journals.asm.org]
- 29. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid Resistance [pdb101.rcsb.org]
- 30. researchgate.net [researchgate.net]
The Pivotal Role of (S)-1-Acetamido-3-chloropropan-2-yl acetate in Chiral Pool Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Acetamido-3-chloropropan-2-yl acetate , a versatile chiral building block, has emerged as a crucial intermediate in the asymmetric synthesis of complex pharmaceutical molecules. Its intrinsic chirality, derived from the chiral pool, makes it a valuable starting material for creating stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its synthesis, applications, and the experimental protocols associated with its use, with a primary focus on its celebrated role in the production of the oxazolidinone antibiotic, Linezolid.
Introduction to Chiral Pool Synthesis and this compound
Chiral pool synthesis is a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials.[1][2] This strategy circumvents the need for often complex and costly asymmetric induction or resolution steps. This compound is a prime example of a synthon derived from this concept, with its stereocenter originating from natural L-serine.
Synthesis of this compound from the Chiral Pool
The most common and economically viable route to this compound begins with the naturally occurring amino acid, L-serine. The synthesis involves a series of transformations that convert the amino and hydroxyl groups of L-serine into the desired chloro, acetamido, and acetate functionalities while retaining the original stereochemistry.
A plausible synthetic pathway, inferred from various sources, is depicted below. The key steps involve the diazotization of L-serine in the presence of a chloride source to furnish (S)-2-chloro-3-hydroxypropanoic acid, followed by amination, and subsequent acylation reactions. A related synthesis starting from L-serine to a bromo-analogue has been described, lending strong support to this pathway.[3]
Figure 1: Proposed synthetic pathway of this compound from L-Serine.
Detailed Experimental Protocol: Synthesis from L-Serine (Proposed)
Step 1: Synthesis of (S)-2-Amino-3-chloropropanoic acid from L-Serine This step can be achieved through a diazotization reaction of L-serine in the presence of hydrochloric acid, followed by reaction with a chlorinating agent. A similar procedure for the synthesis of the bromo-analogue from L-serine is well-documented.[3]
Step 2: Reduction to (S)-3-Amino-1-chloropropan-2-ol The carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminium hydride or borane complexes.
Step 3: Acetylation to this compound The final step involves the acetylation of both the amino and hydroxyl groups. This can be performed using acetic anhydride in the presence of a base.[4]
Application in the Synthesis of Linezolid
The most prominent application of this compound is in the synthesis of Linezolid, a crucial antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria.[5][6]
Reaction Pathway
The synthesis of Linezolid involves the N-arylation of a suitable aniline derivative with this compound, followed by cyclization to form the oxazolidinone ring, and subsequent deprotection and acetylation steps.
Figure 2: General workflow for the synthesis of Linezolid.
Quantitative Data from Linezolid Synthesis
The following table summarizes quantitative data from various reported syntheses of Linezolid utilizing this compound.
| Reference | Reactants | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| US20170217911A1[5] | Ethyl (3-fluoro-4-morpholinophenyl)carbamate, this compound | Lithium isopropoxide | N,N-Dimethylacetamide | Room Temp. | - | 79.05 | 99.94 |
| US20170217911A1[5] | S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine, this compound | Sodium Hydride | DMF | Room Temp. | 2 | 97.9 | - |
Detailed Experimental Protocol: Synthesis of Linezolid
The following protocol is adapted from a patent for the preparation of Linezolid.[5]
Step 1: N-Alkylation and Cyclization
-
To a solution of ethyl (3-fluoro-4-morpholinophenyl)carbamate (10 g, 0.0373 moles) in N,N-dimethylacetamide, add this compound (15.0 g, 0.077 moles).
-
Cool the reaction mixture to 0°C and stir at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction to 0°C and quench with aqueous NH₄Cl solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and concentrate under reduced pressure to obtain crude Linezolid.
Step 2: Purification
-
The crude Linezolid can be purified by crystallization from ethyl acetate followed by recrystallization from isopropanol.
Other Potential Applications
While the synthesis of Linezolid is the most documented application, the chemical structure of this compound makes it a suitable precursor for the synthesis of other chiral molecules, particularly other oxazolidinone-based compounds. Its three distinct functional groups (acetate, acetamide, and chloro) allow for sequential and regioselective modifications. Further research may uncover its utility in the synthesis of other APIs and chiral ligands.
Conclusion
This compound stands as a testament to the power and efficiency of chiral pool synthesis. Its successful application in the large-scale production of Linezolid highlights the importance of readily available, stereochemically defined building blocks in modern drug development. This guide provides a foundational understanding of its synthesis and primary application, serving as a valuable resource for chemists and pharmaceutical scientists working in the field of asymmetric synthesis. Further exploration into the reactivity of this versatile molecule is likely to expand its role in the synthesis of other valuable chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to (S)-1-Acetamido-3-chloropropan-2-yl acetate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a pivotal chiral intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates the compound's role as a critical building block in pharmaceutical manufacturing, with a focus on experimental protocols and quantitative data.
Introduction
This compound, a key chiral building block, plays a crucial role in the synthesis of Linezolid, a significant antibiotic used to treat serious infections caused by Gram-positive bacteria.[1] The development of efficient and stereoselective synthetic routes to produce high-purity this compound is of paramount importance for the pharmaceutical industry. This guide delves into the history of its synthesis, which is intrinsically linked to the development of Linezolid, and provides a detailed look at the experimental procedures involved in its preparation.
Discovery and Historical Context
The discovery of this compound is directly tied to the pioneering work on the antibiotic Linezolid (formerly known as U-100766) by scientists at Pharmacia & Upjohn Company (now part of Pfizer) in the mid-1990s. As researchers developed various synthetic pathways to construct the complex Linezolid molecule, the need for versatile and stereochemically pure intermediates became evident.
While early publications on Linezolid synthesis focused on the construction of the core oxazolidinone ring, subsequent process development and the exploration of alternative synthetic routes led to the identification of this compound as a valuable intermediate. Its importance lies in its ability to introduce the protected aminopropanol side chain with the correct stereochemistry, a critical feature for the antibiotic's activity. Patents filed in the years following the initial discovery of Linezolid began to disclose synthetic methods that utilized this and similar intermediates to improve yield, purity, and scalability.
Physicochemical Properties and Characterization Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate | PubChem |
| CAS Number | 183905-31-9 | PubChem |
| Molecular Formula | C₇H₁₂ClNO₃ | PubChem |
| Molecular Weight | 193.63 g/mol | PubChem |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 370.2±32.0 °C (Predicted) | [2] |
| Density | 1.171 g/cm³ (Predicted) | [2] |
| pKa | 15.42±0.46 (Predicted) | [2] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2][3] |
Synthetic Methodologies
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available chiral precursor. A common and logical synthetic pathway involves the N-acetylation and subsequent O-acetylation of (S)-1-amino-3-chloro-2-propanol.
Synthesis from (S)-1-amino-3-chloro-2-propanol
The preparation of the target molecule from (S)-1-amino-3-chloro-2-propanol involves two key transformations: the acetylation of the amino group (N-acetylation) and the acetylation of the hydroxyl group (O-acetylation). The selective N-acetylation of amino alcohols is a well-established transformation in organic synthesis. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective reaction under controlled conditions.
Experimental Protocol: Two-Step Acetylation of (S)-1-amino-3-chloro-2-propanol
This protocol describes a representative two-step procedure for the synthesis of this compound.
Step 1: N-Acetylation of (S)-1-amino-3-chloro-2-propanol
-
Materials:
-
(S)-1-amino-3-chloro-2-propanol hydrochloride
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or sodium acetate)
-
An appropriate solvent (e.g., dichloromethane or ethyl acetate)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of (S)-1-amino-3-chloro-2-propanol hydrochloride in the chosen solvent, add the base to neutralize the hydrochloride and liberate the free amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring. The reaction is typically exothermic.
-
Allow the reaction to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-N-(3-chloro-2-hydroxypropyl)acetamide.
-
Step 2: O-Acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide
-
Materials:
-
(S)-N-(3-chloro-2-hydroxypropyl)acetamide (from Step 1)
-
Acetic anhydride
-
A catalyst (e.g., a catalytic amount of a strong acid like sulfuric acid or a base like pyridine)
-
An appropriate solvent (e.g., dichloromethane or neat acetic anhydride)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the crude (S)-N-(3-chloro-2-hydroxypropyl)acetamide in the chosen solvent.
-
Add the catalyst to the solution.
-
Add acetic anhydride to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully quench the reaction with water or ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as crystallization or column chromatography to obtain pure this compound.
-
Role in Drug Development: Synthesis of Linezolid
This compound serves as a crucial intermediate in several patented synthetic routes to Linezolid. One such route involves the condensation of this intermediate with a protected 3-fluoro-4-morpholinylaniline derivative.
A patent for a process for the preparation of Linezolid describes the condensation of N-carbobenzyloxy-3-fluoro-4-morpholin-4-yl aniline with (S)‐N‐[2-(acetyloxy)‐3‐chloropropyl]‐acetamide in dimethyl formamide with the addition of a base like lithium tertiarybutoxide-tetrahydrofuran solution. This reaction forms the backbone of the Linezolid molecule, and subsequent deprotection and cyclization steps yield the final active pharmaceutical ingredient.
Conclusion
This compound is a testament to the intricate and evolving nature of pharmaceutical process chemistry. Its history is interwoven with the development of the life-saving antibiotic, Linezolid. A deep understanding of its synthesis and properties is critical for drug development professionals involved in the manufacturing of this important therapeutic agent. The methodologies outlined in this guide provide a foundation for the synthesis and utilization of this key chiral intermediate, underscoring the importance of robust and well-characterized synthetic pathways in the production of modern medicines.
References
Commercial availability and suppliers of (S)-1-Acetamido-3-chloropropan-2-yl acetate
An In-depth Review of Commercial Availability, Synthesis, and Applications for Drug Development Professionals
Introduction
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key building block in the synthesis of the oxazolidinone antibiotic, Linezolid. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis and purification, and its application in drug development, tailored for researchers, scientists, and professionals in the field.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis for specific batch details. The following table summarizes the offerings from several identified suppliers.
| Supplier | Purity | Available Quantities | CAS Number | Additional Information |
| Fluorochem | 97% | 10g, 25g, 100g | 183905-31-9 | Product is a liquid.[1] |
| GlobalChemMall | ≥99% | Custom (Min. order 1 kg) | 183905-31-9 | Stated supply ability of 100 mt/month. |
| MOLBASE | 98% | Custom | 183905-31-9 | Lists various other suppliers in their network. |
| Ambeed | - | - | 183905-31-9 | Provides links to analytical data like NMR, HPLC, LC-MS.[2] |
| Hangzhou Keying Chem Co., Ltd. | ≥98% | - | 183905-31-9 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for the production of Linezolid. The following experimental protocol is a synthesized procedure based on information disclosed in patent literature.
Experimental Protocol: Synthesis of (S)-N-[2-acetoxyl-3-chloropropyl] acetamide
This protocol outlines a potential synthetic route starting from (S)-epichlorohydrin.
Step 1: Synthesis of 2(S)-1-amino-3-chloro-2-propanol hydrochloride
-
In a suitable reaction vessel, combine phenylacetaldehyde and ethanol.
-
Slowly add a 25% ammonia solution followed by (S)-epichlorohydrin while maintaining stirring at room temperature for approximately 5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add 37% hydrochloric acid and water to the concentrate and continue stirring at 35-45°C for 4 hours.
-
Separate the aqueous layer and concentrate it.
-
Crystallize the product from an ethanol-petroleum ether mixture.
-
Collect the resulting crystals of 2(S)-1-amino-3-chloro-2-propanol hydrochloride by suction filtration.
Step 2: Synthesis of (S)-N-[2-acetoxyl-3-chloropropyl] acetamide
-
The detailed procedure for this step from the initial search results is not fully elucidated. However, it would typically involve the acetylation of the amino and hydroxyl groups of the previously synthesized 2(S)-1-amino-3-chloro-2-propanol hydrochloride. This would likely be achieved using an acetylating agent such as acetic anhydride or acetyl chloride, possibly in the presence of a base to neutralize the hydrochloric acid.
Purification
Purification of the crude this compound is essential to ensure its suitability for subsequent reactions in pharmaceutical synthesis. A common method for purification is column chromatography.
-
Prepare a silica gel column.
-
Dissolve the crude product in a suitable solvent system, for example, a mixture of ethyl acetate and methanol.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Application in Drug Development: Synthesis of Linezolid
This compound is a critical intermediate in the synthesis of Linezolid. The following is a generalized reaction step illustrating its use:
-
In a reaction vessel, a solution of an appropriate N-aryl carbamate (e.g., N-carbobenzoxy-3-fluoro-4-morpholinyl aniline) in a suitable solvent like dimethylformamide (DMF) is prepared.
-
A strong base, such as lithium tert-butoxide in tetrahydrofuran (THF), is added at a controlled temperature (e.g., 20°C).
-
This compound is then added to the reaction mixture at a lower temperature (e.g., 5°C).
-
The reaction is allowed to proceed with stirring for a specified duration (e.g., 15 hours) at room temperature.
-
Upon completion, the reaction is quenched, and the Linezolid product is extracted and purified.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
References
In-Depth Technical Guide: Safety and Handling of (S)-1-Acetamido-3-chloropropan-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (S)-1-Acetamido-3-chloropropan-2-yl acetate, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of detailed toxicological data for this specific compound, this guide amalgamates available safety information with general best practices for handling chlorinated organic compounds.
Chemical and Physical Properties
A clear understanding of the physical state and properties of a compound is the first step in ensuring its safe handling. This compound is a liquid at room temperature.[1] Key identifying and physical data are summarized below.
| Property | Value | Source |
| CAS Number | 183905-31-9 | [1] |
| Molecular Formula | C₇H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 193.63 g/mol | [1][2] |
| Physical State | Liquid | [1] |
| Purity | 97% | [1] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Harmful/Irritant | GHS07 | Warning | H302: Harmful if swallowed |
Source:[1]
Given its structure as a chlorinated organic compound, it is prudent to handle it with the assumption that it may also cause skin and eye irritation upon direct contact, and that its vapors may be harmful if inhaled. For a related compound, 3-Chloro-1,2-propanediol, the hazards are more severe, including being toxic if swallowed, causing skin irritation, serious eye damage, and being suspected of causing cancer.[3] While not directly applicable, this information underscores the need for caution.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following are general first-aid recommendations.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.[4] |
| Skin Contact | Remove contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
General Handling Protocol
The following is a general protocol for the safe handling of liquid chemical hazards like this compound.
Caption: General workflow for the safe handling of hazardous liquid chemicals.
Methodology:
-
Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[4] Verify that all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.
-
Handling in a Fume Hood: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Dispensing: When transferring or dispensing the liquid, use appropriate and clean glassware. Avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, thoroughly clean the work surface and any equipment used. Wash hands thoroughly with soap and water.
-
Waste Disposal: Dispose of waste materials in designated, properly labeled hazardous waste containers.[5][6] Halogenated organic waste should be collected in a separate container.[6]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Accidental Release and Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation. For minor spills, use an inert absorbent material for cleanup.[4] For larger spills, follow institutional emergency procedures.
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7][8] As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[5][6]
Toxicological Information
The logical relationship for assessing the potential risk of an uncharacterized chemical is to consider its structural analogs.
Caption: Logical approach to risk assessment based on structural analogy.
Given its classification and the known toxicity of related compounds, it is essential to handle this chemical with a high degree of caution to avoid ingestion, inhalation, and direct contact with skin and eyes.
Conclusion
While a complete toxicological profile for this compound is not currently available, the existing information on its GHS classification and the data from structurally similar compounds necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and disposal procedures outlined in this guide to ensure a safe laboratory environment. A thorough risk assessment should always precede any experimental work with this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (2S)-1-Acetamido-3-chloropropan-2-yl acetate | C7H12ClNO3 | CID 7357675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Linezolid Using (S)-1-Acetamido-3-chloropropan-2-yl acetate
FOR RESEARCH USE ONLY
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes it a critical therapeutic agent in treating multi-drug resistant infections.[3]
This document provides detailed application notes and experimental protocols for the synthesis of Linezolid utilizing (S)-1-Acetamido-3-chloropropan-2-yl acetate as a key starting material. This route offers a viable pathway for the preparation of Linezolid, and the following protocols are based on established and patented synthetic methods.[4]
Synthetic Pathway Overview
The synthesis of Linezolid from this compound typically involves the coupling of this intermediate with a protected 3-fluoro-4-morpholinophenyl amine derivative, followed by cyclization to form the core oxazolidinone ring and subsequent deprotection and acetylation steps. A common precursor is ethyl (3-fluoro-4-morpholinophenyl)carbamate. The reaction sequence is outlined below.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-1-Acetamido-3-chloropropan-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a chiral trifunctional molecule of significant interest in synthetic organic chemistry, particularly as a building block for pharmaceutical agents. Its structure, featuring a secondary chloride, an acetamido group, and an acetate ester, allows for a variety of chemical transformations. The primary reactive site for nucleophilic substitution is the carbon atom bonded to the chlorine, which acts as a leaving group.
These application notes provide a comprehensive overview of the nucleophilic substitution reactions on this substrate, with a focus on the S(_N)2 mechanism. Due to the stereocenter at C2, these reactions are expected to proceed with inversion of configuration, a crucial aspect for the synthesis of enantiomerically pure compounds. The protocols and data presented herein are based on established principles of organic chemistry and analogous reactions reported in the literature, particularly in the context of antiviral drug synthesis.
Reaction Mechanism and Stereochemistry
The nucleophilic substitution at the C3 position of this compound is anticipated to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic for primary and less sterically hindered secondary alkyl halides.
The key features of this mechanism are:
-
Concerted Reaction: The bond formation with the incoming nucleophile and the bond breaking of the carbon-chlorine bond occur in a single, concerted step.
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride).
-
Inversion of Stereochemistry: The backside attack leads to an inversion of the stereochemical configuration at the chiral center, if the carbon were chiral. In this specific molecule, the reaction occurs at a prochiral center, leading to a specific diastereomer.
-
Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nucleophile]).
A generalized schematic of the S(_N)2 reaction on this substrate is depicted below:
Caption: General SN2 mechanism on this compound.
Applications in Pharmaceutical Synthesis
Derivatives of this compound are valuable intermediates in the synthesis of various pharmaceuticals. A notable application is in the synthesis of neuraminidase inhibitors, such as Oseltamivir (Tamiflu®). In these synthetic routes, a key step often involves the displacement of a leaving group at a position analogous to the chloro group in the title compound with an azide nucleophile (N(_3)
−
). This azide group can then be reduced to a primary amine, a common functional group in bioactive molecules.
Caption: Application of nucleophilic substitution in a synthetic route.
Quantitative Data from Analogous Reactions
Direct kinetic and yield data for nucleophilic substitution on this compound is not extensively reported in peer-reviewed literature. However, data from analogous systems, such as the substitution of secondary chlorides or mesylates with various nucleophiles, can provide valuable insights into expected reaction conditions and outcomes. The following tables summarize typical conditions and yields for S(_N)2 reactions on similar substrates.
Table 1: Nucleophilic Substitution with Sodium Azide
| Substrate Analogue | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Secondary Alkyl Chloride | NaN(_3) | DMF | 80 - 100 | 12 - 24 | 85 - 95 |
| Secondary Alkyl Mesylate | NaN(_3) | DMSO | 60 - 80 | 8 - 16 | 90 - 98 |
| Secondary Alkyl Tosylate | NaN(_3) | Acetonitrile | Reflux | 18 - 36 | 80 - 90 |
Table 2: Nucleophilic Substitution with Other Nucleophiles
| Substrate Analogue | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Secondary Alkyl Chloride | NaCN | DMSO | 90 - 110 | 24 - 48 | 70 - 85 |
| Secondary Alkyl Bromide | R-NH(_2) | Ethanol | Reflux | 12 - 24 | 75 - 90 |
| Secondary Alkyl Iodide | NaS-R | THF | 25 - 50 | 6 - 12 | >95 |
Note: The data in these tables are representative and intended for comparative purposes. Actual results with this compound may vary.
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions on this compound. These should be regarded as starting points and may require optimization for specific nucleophiles and desired outcomes.
Protocol 1: Synthesis of (R)-1-Acetamido-3-azidopropan-2-yl acetate
Objective: To replace the chloro group with an azido group via an S(_N)2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 - 1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (R)-1-Acetamido-3-azidopropan-2-yl acetate.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Protocol 2: General Nucleophilic Substitution with an Amine
Objective: To synthesize an amino-derivative by reacting with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, morpholine)
-
Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)
-
Acetonitrile or Ethanol
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or ethanol, add the amine nucleophile (2.0 - 2.5 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by an appropriate method, such as column chromatography or recrystallization.
Application Notes: Protecting Group Strategies for (S)-1-Acetamido-3-chloropropan-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to protecting group strategies for the secondary amide nitrogen in (S)-1-Acetamido-3-chloropropan-2-yl acetate. The inherent stability of the acetamide group means that in many cases, no additional protection is required. However, for synthetic routes involving particularly harsh conditions, further protection may be necessary. This guide outlines orthogonal protection strategies using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, focusing on their introduction, removal, and compatibility with the existing acetate ester and primary alkyl chloride functionalities. Detailed protocols and data are provided to assist in the selection and implementation of the most appropriate synthetic strategy.
Introduction: Analysis of the Substrate
The target molecule, this compound, contains three key functional groups that dictate the choice of any protecting group strategy:
-
Secondary Acetamide: The "amine" is present as an acetamide. Amides are significantly less nucleophilic and basic than their corresponding amines, making them stable to a wide range of reaction conditions. The N-H bond can be deprotonated under strong basic conditions, and the entire group can be hydrolyzed under harsh acidic or basic conditions.
-
Acetate Ester: This group is susceptible to hydrolysis under basic conditions (saponification). Therefore, prolonged exposure to strong bases like NaOH or LDA should be avoided.
-
Primary Alkyl Chloride: This is an electrophilic center, susceptible to nucleophilic substitution. It can also be reduced via hydrogenolysis under certain conditions.
An effective protecting group strategy must allow for the selective modification of other parts of a molecule while leaving these three groups, and the chiral center, intact. The principle of orthogonality , where one protecting group can be removed without affecting another, is critical. [1][2][3][4]
Strategy 1: The Acetyl Group as an Inherent Protecting Group
For many synthetic transformations, the existing acetamide group is sufficiently robust and unreactive, effectively serving as its own protecting group. Amides and imides are relatively stable molecules that often do not require additional protection for storage or reactions under neutral or mildly acidic/basic conditions. [5]
-
Advantages:
-
No additional synthetic steps are required for protection or deprotection, improving atom economy and overall yield.
-
Avoids the use of potentially harsh reagents for protection/deprotection cycles.
-
-
Limitations:
-
The amide N-H is still acidic enough to be deprotonated by strong bases (e.g., NaH, LiHMDS).
-
The amide can be hydrolyzed under forcing conditions (e.g., refluxing in strong acid or base), which would also cleave the acetate ester.
-
Recommendation: Always evaluate if additional protection is necessary. If subsequent reaction conditions are mild, proceeding without additional protection is the most efficient strategy.
Strategy 2: Orthogonal Protection of the Acetamide Nitrogen
If subsequent reactions require strong bases or other conditions that could compromise the acetamide, an additional, more labile protecting group can be installed on the amide nitrogen. The two most common and orthogonal choices are the Boc and Cbz groups. [6][7][8]
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used, acid-labile protecting group. [9][10]Its introduction onto a secondary amide is more challenging than on a primary amine and typically requires a strong base and a catalyst.
-
Protection Mechanism: The amide nitrogen is first deprotonated by a base. The resulting anion then acts as a nucleophile, attacking the di-tert-butyl dicarbonate (Boc₂O) reagent.
-
Deprotection: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent, yielding the original acetamide. [11]This method is compatible with the acetate ester and alkyl chloride.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, valued for its stability and orthogonal removal conditions. [12]Similar to Boc protection, its installation on an amide requires deprotonation.
-
Protection Mechanism: After deprotonation of the amide N-H, the resulting anion attacks benzyl chloroformate (Cbz-Cl) to form the N-Cbz-acetamide.
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂ gas with a Pd/C catalyst). [13][14]Caution: Standard hydrogenolysis conditions can also cause the hydrogenolysis (reduction) of the C-Cl bond. [15]Therefore, this deprotection method may not be suitable for the target molecule.
Alternative Cbz Deprotection: To avoid reduction of the alkyl chloride, acid-mediated deprotection (e.g., HBr in acetic acid or HCl in an organic solvent) can be used. [16]Additionally, newer nucleophilic deprotection methods, such as using 2-mercaptoethanol, offer a mild alternative that avoids both hydrogenation and harsh acids. [15][17][18]
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize the conditions and compatibility for each strategy.
Table 1: Protection Conditions for the Acetamide Nitrogen
| Protecting Group | Reagents | Base / Catalyst | Solvent | Temperature | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaH, DMAP (cat.) | THF, DMF | 0 °C to RT | Good |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaH, LiHMDS | THF, DMF | 0 °C to RT | Good to Excellent [19] |
Yields are generalized and highly substrate-dependent. N-acylation of amides requires stronger bases than amines due to lower N-H acidity.
Table 2: Deprotection Conditions and Orthogonality
| Protecting Group | Deprotection Reagents | Compatibility with Acetate Ester | Compatibility with Alkyl Chloride | Orthogonal To |
| Acetyl (Inherent) | 6M HCl, reflux OR NaOH, reflux | No | Yes | Boc, Cbz (under their removal conditions) |
| Boc | TFA in DCM OR 4M HCl in Dioxane [11] | Yes | Yes | Cbz (if removed by hydrogenolysis) |
| Cbz | H₂, Pd/C [14] | Yes | No (Potential for C-Cl reduction) [15] | Boc |
| Cbz (Alternative) | HBr/AcOH OR 2-Mercaptoethanol [16][18] | Yes | Yes | Boc |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a catalytic amount of DMAP (0.1 eq) to the suspension.
-
Add a solution of Boc₂O (1.3 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise and stir for 30 minutes at 0 °C.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Boc Deprotection
Materials:
-
N-Boc protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected compound in DCM (approx. 0.1-0.2 M).
-
Add an equal volume of TFA to the solution (e.g., 5 mL of TFA for 5 mL of DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., EtOAc) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jk-sci.com [jk-sci.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. tdcommons.org [tdcommons.org]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 19. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Oxazolidinones Using (S)-1-Acetamido-3-chloropropan-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazolidinones represent a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, makes them a vital tool in combating resistant infections.[1][3][4] This document provides a detailed experimental protocol for the synthesis of N-aryl oxazolidinones, utilizing the chiral precursor (S)-1-Acetamido-3-chloropropan-2-yl acetate. The described methodology is adapted from established procedures and is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Oxazolidinones, a class of synthetic antibiotics, have emerged as a powerful option against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] The core structure of these compounds is the oxazolidin-2-one ring, and their efficacy is often associated with the (S)-configuration at the C5 position.[1]
This protocol details a robust method for the synthesis of N-aryl-5-(acetamidomethyl)-oxazolidin-2-ones, starting from the commercially available or readily synthesized chiral building block, this compound. The key transformation involves the cyclization of a carbamate intermediate, formed by the reaction of an N-aryl carbamate with the aforementioned chloro-acetate derivative.
Experimental Protocol
This section outlines the step-by-step procedure for the synthesis of a representative N-aryl oxazolidinone.
Materials and Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
HPLC system for purity analysis
-
NMR spectrometer for structural characterization
-
Mass spectrometer for molecular weight confirmation
Reagents:
-
This compound
-
Substituted aryl carbamate (e.g., isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate)
-
Lithium t-butoxide (LiOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Acetic acid
-
Methylene chloride (CH₂Cl₂)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Isopropanol
Procedure:
-
Preparation of the Lithium Arylamide Solution:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of lithium t-butoxide (3.0 equivalents) in anhydrous THF.
-
In a separate flask, dissolve the substituted aryl carbamate (1.0 equivalent) in anhydrous THF.
-
Slowly add the aryl carbamate solution to the lithium t-butoxide slurry while maintaining the temperature below 20 °C using an ice bath.
-
Stir the resulting mixture for 15 minutes.
-
-
Formation of the Oxazolidinone Ring:
-
To the reaction mixture from the previous step, add methanol (2.0 equivalents).
-
Dissolve this compound (2.0 equivalents) in anhydrous THF and add this solution to the reaction mixture over a period of 1 hour, ensuring the temperature is maintained between 15 and 17 °C.[5]
-
Allow the reaction to stir at 15 to 18 °C for 15 hours.[5]
-
-
Work-up and Extraction:
-
Quench the reaction by adding acetic acid (2.0 equivalents). An exotherm may be observed.[5]
-
Add water and methylene chloride to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with two additional portions of methylene chloride.
-
Combine all organic extracts and dry over anhydrous magnesium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product as an oil.[5]
-
-
Purification and Isolation:
-
To the crude oil, add ethyl acetate to induce precipitation, potentially seeding with a small crystal of the pure product if available.[5]
-
Cool the resulting slurry to approximately 5 to 10 °C and stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol.
-
Dry the purified product in vacuo at 60 °C overnight.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Equivalents | Example Quantity |
| Substituted Aryl Carbamate | 1.0 | 74.5 mmol |
| Lithium t-butoxide | 3.0 | 223.5 mmol |
| This compound | 2.0 | 149 mmol |
| Methanol | 2.0 | 149 mmol |
| Acetic Acid | 2.0 | 30.22 mmol |
| Reaction Temperature | 15 - 18 °C | |
| Reaction Time | 15 hours |
Table 2: Typical Yield and Purity
| Parameter | Result |
| Yield | 73% [5] |
| Purity (by HPLC) | 99.8 area% [5] |
Visualizations
Diagram 1: Experimental Workflow for Oxazolidinone Synthesis
Caption: Workflow for the synthesis of N-aryl oxazolidinones.
Diagram 2: Signaling Pathway - Mechanism of Action
Caption: Mechanism of action of oxazolidinone antibiotics.
References
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2002085849A2 - Process to prepare oxazolidinones - Google Patents [patents.google.com]
Application Notes and Protocols: Amination of (S)-1-Acetamido-3-chloropropan-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amination of (S)-1-Acetamido-3-chloropropan-2-yl acetate to produce (S)-1-Acetamido-3-aminopropan-2-yl acetate, a valuable chiral building block in pharmaceutical synthesis. The protocols outlined below are based on established chemical principles for the amination of alkyl halides, including direct nucleophilic substitution with ammonia and the Gabriel synthesis.
Introduction
The conversion of this compound to its corresponding primary amine is a key transformation in the synthesis of various chiral compounds. The presence of the chloro group at a primary carbon allows for nucleophilic substitution by an amine source. However, direct amination with ammonia can sometimes lead to the formation of secondary and tertiary amine byproducts due to over-alkylation of the product amine.[1][2][3] To circumvent this, the Gabriel synthesis offers a robust alternative for the exclusive formation of the primary amine.[4][5][6]
This guide presents two primary methodologies for this conversion, summarizing the reaction conditions in a clear tabular format and providing detailed step-by-step protocols. Additionally, diagrams illustrating the experimental workflow and the interplay of reaction parameters are included to facilitate a comprehensive understanding.
Data Presentation: Reaction Conditions for Amination
The following table summarizes typical reaction conditions for the amination of this compound via direct amination with ammonia and the Gabriel synthesis.
| Parameter | Method 1: Direct Amination with Ammonia | Method 2: Gabriel Synthesis |
| Aminating Agent | Aqueous Ammonia (25-28%) | Potassium Phthalimide |
| Solvent | Water or Ethanol | Dimethylformamide (DMF) |
| Temperature | 30-50 °C | 70-100 °C |
| Reaction Time | 1-3 hours | 4-12 hours (Alkylation), 2-4 hours (Hydrazinolysis) |
| Catalyst | Optional: Copper(II) oxide, Tin(IV) oxide | Not typically required |
| Work-up | Filtration, Evaporation, Distillation | Filtration, Extraction, Crystallization |
| Typical Yield | 70-80% (based on similar substrates) | 85-95% (typical for Gabriel synthesis) |
| Key Considerations | A large excess of ammonia is used to minimize over-alkylation.[2] | Requires a two-step process: N-alkylation followed by deprotection. |
Experimental Protocols
Method 1: Direct Amination with Aqueous Ammonia
This protocol is adapted from the synthesis of a structurally similar compound, 3-amino-1,2-propanediol, from glycerin chlorohydrin.[7]
Materials:
-
This compound
-
Aqueous ammonia (25-28% w/w)
-
Deionized water
-
Optional: Copper(II) oxide (CuO) and Tin(IV) oxide (SnO₂) as catalysts
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 equivalent).
-
Add a 3- to 8-fold mass excess of aqueous ammonia (25-28%).
-
Optional: Add a catalytic amount of copper(II) oxide and tin(IV) oxide.
-
Stir the mixture and heat to 30-50 °C.
-
Maintain the reaction at this temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If catalysts were used, filter the solid catalysts from the reaction mixture. The catalysts can be washed with water, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess ammonia and water.
-
The crude product can be purified by vacuum distillation to yield (S)-1-Acetamido-3-aminopropan-2-yl acetate.
Method 2: Gabriel Synthesis
This method provides a more controlled route to the primary amine, avoiding over-alkylation.[4][5][6]
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step A: N-Alkylation
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add potassium phthalimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 70-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated phthalimide intermediate. This intermediate may be purified by column chromatography if necessary.
Step B: Hydrazinolysis (Ing-Manske Procedure)
-
Dissolve the crude N-alkylated phthalimide intermediate from Step A in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the desired amine product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Acetamido-3-aminopropan-2-yl acetate.
Mandatory Visualizations
Caption: Flowchart of the two primary experimental workflows for the amination reaction.
Caption: Influence of key reaction parameters on the outcomes of the amination process.
References
- 1. youtube.com [youtube.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-up Synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic, Linezolid. The efficient and scalable synthesis of this intermediate is of paramount importance for the cost-effective production of the final active pharmaceutical ingredient (API). This document provides detailed application notes and scalable protocols for a robust three-step synthesis of this compound, starting from the readily available (S)-epichlorohydrin. The protocols are designed to be adaptable from laboratory to pilot-plant scale, with a focus on process efficiency, yield, and purity.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step sequence starting from (S)-epichlorohydrin. The pathway involves the formation of the key intermediate (S)-1-amino-3-chloropropan-2-ol hydrochloride, followed by a chemoselective N-acetylation, and finally, an O-acetylation to yield the desired product.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride
This one-pot procedure involves the ring-opening of (S)-epichlorohydrin with benzylamine, followed by in-situ debenzylation and salt formation under acidic conditions.[1][2]
Materials:
-
(S)-Epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Toluene
-
Ethyl acetate
Protocol:
-
To a reaction vessel, add ethanol (10-15 volumes relative to (S)-epichlorohydrin).
-
Add benzylamine (1.0-1.2 equivalents) to the ethanol at room temperature.
-
Slowly add (S)-epichlorohydrin (1.0 equivalent) to the mixture, maintaining the temperature below 40°C.
-
Stir the reaction mixture at 35-40°C for 6-8 hours, then continue stirring at room temperature for 12-16 hours. Monitor the reaction for the consumption of (S)-epichlorohydrin by GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove ethanol.
-
Add toluene (8-10 volumes) to the residue and stir.
-
Slowly add concentrated hydrochloric acid (1.5-2.0 equivalents) and heat the mixture to reflux for 4-6 hours to effect debenzylation.
-
After cooling, separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and concentrate to dryness under reduced pressure.
-
Add ethanol and reconcentrate to remove residual water.
-
Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield (S)-1-amino-3-chloropropan-2-ol hydrochloride as a white solid.
Caption: Workflow for Step 1.
Step 2: N-Acetylation of (S)-1-Amino-3-chloropropan-2-ol hydrochloride
This step involves the selective N-acetylation of the amino alcohol using acetic anhydride in an acidic medium.
Materials:
-
(S)-1-Amino-3-chloropropan-2-ol hydrochloride
-
Glacial Acetic Acid
-
Acetic Anhydride
Protocol:
-
Suspend (S)-1-amino-3-chloropropan-2-ol hydrochloride (1.0 equivalent) in glacial acetic acid (4-7 volumes).
-
Heat the mixture to 40-50°C to aid dissolution.
-
Slowly add acetic anhydride (1.0-1.2 equivalents) to the mixture over 1-2 hours, maintaining the temperature at 40-50°C.
-
Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the bulk of the acetic acid.
-
The crude product, (S)-N-(3-chloro-2-hydroxypropyl)acetamide, can be used in the next step with or without further purification. For purification, the residue can be taken up in a suitable solvent and washed with a mild base to neutralize any remaining acid.
Caption: Workflow for Step 2.
Step 3: O-Acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide
The final step is the chemoselective O-acetylation of the N-acetylated intermediate. The reaction is performed under acidic conditions to protonate the amide nitrogen, thus preventing N-acylation and directing the reaction to the hydroxyl group.
Materials:
-
(S)-N-(3-chloro-2-hydroxypropyl)acetamide
-
Trifluoroacetic Acid (TFA) or HCl-saturated Glacial Acetic Acid
-
Acetyl Chloride
-
Diethyl ether
Protocol:
-
Dissolve (S)-N-(3-chloro-2-hydroxypropyl)acetamide (1.0 equivalent) in an acidic medium such as trifluoroacetic acid or HCl-saturated glacial acetic acid (5-10 volumes) at 0°C.
-
Slowly add acetyl chloride (1.1-1.5 equivalents) to the solution, maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Workflow for Step 3.
Data Presentation
The following tables summarize typical quantitative data for the synthesis at different scales.
Table 1: Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| (S)-Epichlorohydrin | 10 g | 1 kg |
| Benzylamine | 12.7 g (1.1 eq) | 1.27 kg (1.1 eq) |
| Ethanol | 120 mL | 12 L |
| Conc. HCl | 22 mL (2.0 eq) | 2.2 L (2.0 eq) |
| Reaction Time | ~24 hours | ~24 hours |
| Yield | 75-85% | 70-80% |
| Purity (HPLC) | >98% | >98% |
Table 2: N-Acetylation of (S)-1-Amino-3-chloropropan-2-ol hydrochloride
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Starting Material | 10 g | 1 kg |
| Glacial Acetic Acid | 50 mL | 5 L |
| Acetic Anhydride | 6.9 mL (1.1 eq) | 690 mL (1.1 eq) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Yield (crude) | >95% | >95% |
| Purity (HPLC) | ~95% (crude) | ~95% (crude) |
Table 3: O-Acetylation of (S)-N-(3-chloro-2-hydroxypropyl)acetamide
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Starting Material | 10 g | 1 kg |
| Acidic Medium | 70 mL | 7 L |
| Acetyl Chloride | 5.7 mL (1.2 eq) | 570 mL (1.2 eq) |
| Reaction Time | 1-3 hours | 2-4 hours |
| Yield | 88-95% | 85-92% |
| Purity (HPLC) | >99% | >99% |
Conclusion
The protocols described provide a reliable and scalable pathway for the synthesis of this compound. The one-pot nature of the first step and the high chemoselectivity of the subsequent acetylation reactions contribute to the overall efficiency of the process. The provided data and workflows can serve as a valuable resource for researchers and process chemists involved in the development and manufacturing of Linezolid and other pharmaceuticals derived from this key intermediate. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity at a larger scale.
References
Application of (S)-1-Acetamido-3-chloropropan-2-yl acetate in Asymmetric Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a valuable and versatile chiral building block in asymmetric synthesis. Its primary and most significant application lies in the industrial production of the oxazolidinone antibiotic, Linezolid.[1][2][3] Linezolid is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4]
The utility of this compound stems from its stereochemically defined structure, containing a key chiral center that is incorporated into the final drug molecule. This pre-existing stereocenter obviates the need for challenging enantioselective steps later in the synthetic sequence, making the overall process more efficient and cost-effective. The molecule features a chloromethyl group, which serves as an electrophilic site for nucleophilic substitution, and an acetamido group, which is ultimately part of the Linezolid structure.
The core of its application involves the stereospecific synthesis of the oxazolidinone ring, a key pharmacophore of this class of antibiotics. The synthesis generally proceeds via the reaction of this compound with a suitably substituted N-aryl carbamate, leading to the formation of the chiral oxazolidinone ring with the desired (S)-configuration at the C5 position.[3] This reaction is a cornerstone of several patented industrial syntheses of Linezolid.
While the predominant application of this compound is in Linezolid synthesis, its structure suggests potential for broader utility in asymmetric synthesis. As a chiral 1,2-amino alcohol synthon, it could theoretically be employed in the synthesis of other chiral molecules, such as other bioactive oxazolidinones, chiral ligands for asymmetric catalysis, or other complex chiral amines and amino alcohols. However, documented examples of such applications in the scientific literature are limited.
This document provides a detailed protocol for the synthesis of Linezolid using this compound, compiled from various sources to offer a comprehensive guide for researchers.
Quantitative Data Summary
The following table summarizes the quantitative data for the key step in the synthesis of Linezolid from this compound, as reported in various patents and publications.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Ethyl (3-fluoro-4-morpholinophenyl)carbamate and this compound | Lithium isopropoxide, N,N-dimethylacetamide, 0°C to room temperature | Linezolid | 79.05 | 99.94 | US20170217911A1 |
| (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine | Acetic anhydride, Ethyl acetate, 0-5°C | Linezolid | Not specified | Not specified | A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) |
| (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one | Potassium phthalimide, followed by conversion | Linezolid | 90 | High | A Novel Method for Preparation of Linezolid... |
Experimental Protocols
Protocol 1: Synthesis of Linezolid
This protocol describes a common method for the synthesis of Linezolid starting from this compound and an appropriate N-aryl carbamate.
Materials:
-
Ethyl (3-fluoro-4-morpholinophenyl)carbamate
-
This compound
-
Lithium metal
-
Isopropanol
-
N,N-dimethylacetamide (DMAc)
-
Tetrahydrofuran (THF)
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Cooling bath (ice-water)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation of Lithium Isopropoxide: In a dry round bottom flask under an inert atmosphere, add lithium metal to a mixture of tetrahydrofuran and isopropanol. Heat the reaction mixture to 55-70°C to facilitate the reaction. After the lithium has completely reacted, distill off the solvent to obtain lithium isopropoxide as a residue.
-
Condensation Reaction: Cool the flask containing lithium isopropoxide to room temperature. Add N,N-dimethylacetamide and cool the mixture to 0-10°C in an ice bath.
-
To this cooled solution, add a solution of ethyl (3-fluoro-4-morpholinophenyl)carbamate and this compound in N,N-dimethylacetamide dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Extraction: Upon completion of the reaction, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain crude Linezolid.
-
Purification: The crude Linezolid can be purified by crystallization from ethyl acetate. The resulting solid is filtered, washed with cold ethyl acetate, and dried under vacuum to yield pure Linezolid. Further recrystallization from isopropanol can be performed if higher purity is required.
Visualizations
Diagram 1: Synthetic Pathway to Linezolid
Caption: Synthetic pathway for Linezolid.
Diagram 2: Experimental Workflow for Linezolid Synthesis
Caption: Experimental workflow for Linezolid synthesis.
References
Application Notes: (S)-1-Acetamido-3-chloropropan-2-yl acetate as a Chiral Building Block for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a valuable and versatile chiral building block in modern pharmaceutical synthesis. Its specific stereochemistry and bifunctional nature, possessing both a protected amine and a reactive chlorohydrin acetate moiety, make it a crucial intermediate for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key intermediate, with a primary focus on its role in the production of the oxazolidinone antibiotic, Linezolid.
Introduction
The principle of chirality is fundamental to drug design and development, as the stereochemistry of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[1] The use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of modern asymmetric synthesis, enabling more efficient and selective production of single-enantiomer drugs.[2][3] this compound emerges as a significant C3 synthon, providing a pre-packaged, stereochemically defined fragment for direct incorporation into target molecules, thereby streamlining complex synthetic routes. Its primary application lies in the synthesis of oxazolidinone antibiotics, a critical class of drugs for treating multi-drug resistant Gram-positive infections.[4]
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value | Reference |
| IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate | N/A |
| CAS Number | 183905-31-9 | N/A |
| Molecular Formula | C₇H₁₂ClNO₃ | N/A |
| Molecular Weight | 193.63 g/mol | N/A |
| Appearance | White to off-white solid (typical) | N/A |
| SMILES | CC(=O)NC--INVALID-LINK--OC(C)=O | N/A |
| InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N | N/A |
Applications in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is in the synthesis of the antibiotic Linezolid .
Linezolid Synthesis
Linezolid is the first clinically approved member of the oxazolidinone class of antibiotics. It is effective against serious infections caused by multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The synthesis of Linezolid requires the stereospecific construction of an (S)-configured oxazolidinone ring system with an N-aryl substituent and a C5-aminomethyl side chain. This compound provides the crucial three-carbon chiral fragment corresponding to this C5 side chain.
The general synthetic strategy involves the N-alkylation of a suitable amine precursor with the building block, followed by cyclization and deprotection/modification steps. The use of this pre-functionalized building block simplifies the introduction of the required acetamidomethyl side-chain with the correct stereochemistry.
Diagram 1: General Utility of the Chiral Building Block
Caption: Synthetic utility of the chiral building block for various scaffolds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is presented as a two-stage process starting from the commercially available (S)-epichlorohydrin. The first stage prepares the key intermediate (S)-1-amino-3-chloropropan-2-ol, which is subsequently acetylated.
Stage A: Synthesis of (S)-1-amino-3-chloropropan-2-ol hydrochloride from (S)-Epichlorohydrin
This protocol is adapted from a one-pot method involving ring-opening of the epoxide with a protected amine equivalent, followed by deprotection.[5]
| Parameter | Value |
| Starting Material | (S)-Epichlorohydrin |
| Key Reagents | Benzylamine, Ethanol, Hydrochloric Acid |
| Reaction Type | Epoxide Ring Opening / Deprotection |
| Overall Yield | High |
Methodology:
-
To a reaction vessel, add ethanol as the solvent.
-
At room temperature, add benzylamine (1.1 equivalents).
-
Slowly add (S)-epichlorohydrin (1.0 equivalent) to the solution while maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 12-16 hours until TLC or GC-MS analysis confirms the consumption of the starting epoxide.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the resulting intermediate, add a solution of concentrated hydrochloric acid (2.0 equivalents) in ethanol.
-
Heat the mixture to reflux for 4-6 hours to effect debenzylation via hydrogenolysis (this step may alternatively be performed using a palladium catalyst and a hydrogen source for higher efficiency and milder conditions).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Recrystallize the resulting solid residue from an ethanol/ethyl acetate solvent system to yield (S)-1-amino-3-chloropropan-2-ol as its hydrochloride salt.
Stage B: N,O-Acetylation to yield this compound
Methodology:
-
Suspend (S)-1-amino-3-chloropropan-2-ol hydrochloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.
-
Add a base, such as triethylamine or pyridine (2.5 equivalents), and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Diagram 2: Workflow for Synthesis of the Chiral Building Block
Caption: Synthetic workflow from (S)-epichlorohydrin to the target compound.
Protocol 2: Application in the Synthesis of Linezolid
This protocol describes the N-alkylation of a key Linezolid precursor amine with this compound. The reaction is adapted from patent literature.[5]
| Parameter | Value |
| Starting Materials | S-N-[3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine |
| This compound | |
| Key Reagents | Sodium Hydride (NaH), Dimethylformamide (DMF) |
| Reaction Type | Nucleophilic Substitution (N-Alkylation) |
| Yield | High (e.g., ~98%) |
Methodology:
-
Dissolve S-N-[3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine (1.0 equivalent) in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, add a solution of this compound (1.5 equivalents) in DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding acetic acid followed by 10% aqueous potassium carbonate solution.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alkylated product, which can be further processed (e.g., via hydrolysis of the acetate ester) to yield Linezolid.
Diagram 3: Synthetic Pathway to Linezolid Intermediate
Caption: N-Alkylation step in the synthesis of a Linezolid precursor.
Conclusion
This compound stands out as a highly effective chiral building block for the stereocontrolled synthesis of pharmaceuticals. Its successful application in the manufacturing of Linezolid underscores its industrial relevance. The protocols provided herein offer robust and adaptable methods for both the synthesis of this building block and its subsequent utilization, providing a valuable resource for chemists engaged in pharmaceutical research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 4. 1-amino-3-chloropropan-2-olhydrochloride CAS#: 62037-46-1 [chemicalbook.com]
- 5. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
Step-by-step synthesis of N-((S)-3-chloro-2-hydroxypropyl)acetamide from (S)-1-Acetamido-3-chloropropan-2-yl acetate
Abstract
This application note details a robust and efficient protocol for the synthesis of N-((S)-3-chloro-2-hydroxypropyl)acetamide via the selective hydrolysis of the acetate ester from (S)-1-Acetamido-3-chloropropan-2-yl acetate. The described method utilizes a base-catalyzed transesterification, a mild and effective strategy for the deprotection of acetylated hydroxyl groups. This process is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development, where N-((S)-3-chloro-2-hydroxypropyl)acetamide serves as a key building block. The protocol is presented with a comprehensive experimental procedure, tabulated data for clarity, and a visual representation of the reaction pathway.
Introduction
N-((S)-3-chloro-2-hydroxypropyl)acetamide is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its precursor, this compound, is often a readily available starting material. The selective removal of the O-acetyl group to unveil the secondary alcohol is a critical transformation. This protocol describes a reliable method for this deacetylation reaction, providing a clear and reproducible procedure suitable for laboratory-scale synthesis. The chosen method is a base-catalyzed methanolysis, which is known for its high yield and clean conversion with minimal side products.
Reaction Scheme
The synthesis proceeds via the hydrolysis of the ester group in this compound to yield the desired product, N-((S)-3-chloro-2-hydroxypropyl)acetamide, and methyl acetate as a byproduct.
Caption: Figure 1. Synthesis of N-((S)-3-chloro-2-hydroxypropyl)acetamide.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of N-((S)-3-chloro-2-hydroxypropyl)acetamide.
Materials:
-
This compound
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Methanol (anhydrous)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.8 mmol).
-
Dissolution: Add 50 mL of anhydrous methanol to the flask and stir until the starting material is completely dissolved.
-
Addition of Base: Add potassium carbonate (0.36 g, 2.6 mmol) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Wash the organic layer with 2 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-((S)-3-chloro-2-hydroxypropyl)acetamide as a white solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 193.63 g/mol |
| Amount of Starting Material | 5.0 g |
| Moles of Starting Material | 25.8 mmol |
| Reagent | Potassium Carbonate (K2CO3) |
| Molecular Weight of Reagent | 138.21 g/mol |
| Amount of Reagent | 0.36 g |
| Moles of Reagent | 2.6 mmol (0.1 eq) |
| Solvent | Methanol |
| Solvent Volume | 50 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Product | N-((S)-3-chloro-2-hydroxypropyl)acetamide |
| Molecular Weight of Product | 151.59 g/mol |
| Theoretical Yield | 3.91 g |
| Expected Yield (after purification) | 3.3 - 3.7 g (85-95%) |
Logical Workflow
The experimental workflow is outlined in the diagram below.
Caption: Figure 2. Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and straightforward protocol for the synthesis of N-((S)-3-chloro-2-hydroxypropyl)acetamide from this compound. The use of potassium carbonate in methanol offers a mild and efficient method for the deacetylation, resulting in high yields of the desired product. This procedure is scalable and can be readily implemented in a standard organic chemistry laboratory, providing a reliable route to this important chiral building block for pharmaceutical synthesis.
Troubleshooting & Optimization
Troubleshooting low yield in (S)-1-Acetamido-3-chloropropan-2-yl acetate reactions
Technical Support Center: (S)-1-Acetamido-3-chloropropan-2-yl acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound. This chiral building block is a key intermediate in the synthesis of various pharmaceuticals, making yield optimization critical.[1]
Frequently Asked Questions (FAQs)
Q1: My overall reaction yield is very low, with a significant amount of starting material unreacted. What are the most common initial checks?
Low conversion is a frequent issue that can often be traced back to the reaction setup and reagent quality.
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Reagent Quality and Storage: The purity of your starting materials, particularly the acylating agent (e.g., acetic anhydride or acetyl chloride), is crucial.[2] These reagents are highly sensitive to moisture.[2][3][4] Exposure to atmospheric moisture can lead to hydrolysis, reducing their effective concentration and introducing water into the reaction, which can quench catalysts or promote side reactions. Always use reagents from a freshly opened bottle or one that has been stored properly in a desiccator.
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Anhydrous Conditions: Ensure all glassware is rigorously dried, either in an oven or by flame-drying, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3][4][5] Any water present will react with and deactivate sensitive reagents.[2]
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Accurate Stoichiometry: Double-check the calculations for all reagents. An insufficient amount of the acylating agent is a common reason for incomplete reactions. It is sometimes necessary to use a slight excess of the acylating agent.
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Reaction Temperature: The reaction temperature significantly influences the yield.[2] If the temperature is too low, the activation energy may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of reactants or products.[4]
Q2: The acetylation of the primary amine or secondary alcohol appears incomplete. How can I drive the reaction to completion?
Incomplete acetylation can be addressed by optimizing several factors:
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Choice of Acetylating Agent: Acetic anhydride is commonly used, often with a catalytic amount of acid (like H₂SO₄) or a base (like pyridine or DMAP). Acetyl chloride is more reactive but generates HCl, which may need to be scavenged by a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine).
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Catalyst/Base Activity: If using a catalyst or base, ensure it is active and used in the correct amount. Pyridine and triethylamine should be distilled and stored over KOH to ensure they are dry.
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Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.[5] However, be cautious of potential side product formation at higher temperatures.[4]
Q3: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are the likely side reactions?
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
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Di-acetylation: If the starting material is (S)-1-amino-3-chloropropan-2-ol, both the amine and the alcohol can be acetylated. Depending on the desired product, reaction conditions must be tuned to favor mono-acetylation if necessary, though the target compound is di-substituted (acetamido and acetate). Over-acylation is less of a concern for the target molecule itself, but impurities in the starting material could lead to unexpected side products.
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Elimination Reactions: Under strongly basic conditions or at elevated temperatures, elimination of HCl could potentially occur, leading to an unsaturated byproduct.
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Transesterification: If using an alcohol as a solvent, transesterification can be a side reaction, replacing the acetate group.[6] It is best to use a non-participating solvent like dichloromethane (DCM), chloroform, or ethyl acetate.
Q4: My product appears to degrade during aqueous workup or purification. How can I minimize this loss?
Product loss during isolation is a common source of low yields.[5]
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Careful Quenching: Quench the reaction carefully, typically by adding it to ice-water or a saturated sodium bicarbonate solution to neutralize acids and destroy excess acylating agent.[4] Perform this step slowly to control any exothermic processes.
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Extraction Efficiency: During liquid-liquid extraction, emulsions can form, making layer separation difficult and leading to product loss.[3] To break emulsions, adding a saturated solution of NaCl (brine) can be effective.[3] Ensure you perform multiple extractions with the organic solvent to maximize recovery.
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Purification Method: The stability of the product on silica gel should be considered. If the compound is sensitive to the acidic nature of silica, you can neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina. Flash column chromatography should be performed efficiently to minimize the time the compound spends on the column.[5]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive reagents due to moisture exposure.[2][3] | Use fresh or properly stored anhydrous reagents and solvents.[2][5] |
| Insufficient reaction temperature.[2] | Optimize the temperature; start with literature-reported values and adjust as needed. | |
| Incorrect stoichiometry.[2] | Recalculate and accurately measure all reagents; consider a slight excess of the acylating agent. | |
| Multiple Products Observed | Undesired side reactions (e.g., elimination). | Adjust reaction conditions; use a non-nucleophilic base, lower the temperature, or reduce reaction time. |
| Impure starting materials. | Verify the purity of the starting material by NMR, GC-MS, or another analytical technique. | |
| Product Loss During Workup | Emulsion formation during extraction.[3] | Add brine to help break the emulsion; avoid vigorous shaking if emulsions are persistent. |
| Incomplete extraction of the product. | Extract the aqueous layer multiple times (e.g., 3x) with the appropriate solvent.[5] | |
| Product Degradation | Compound is sensitive to acidic silica gel. | Neutralize the silica with triethylamine in the eluent or use a different purification method.[5] |
| Prolonged heating during solvent removal. | Use a rotary evaporator at a moderate temperature and pressure. Avoid overheating. |
Experimental Protocols
Key Experiment: Acetylation of (S)-3-chloro-1-aminopropan-2-ol
This protocol is a general guideline for the di-acetylation to form this compound.
1. Preparation and Setup:
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Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
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Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
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Dissolve (S)-3-chloro-1-aminopropan-2-ol (1 equivalent) in anhydrous dichloromethane (DCM) in the flask and cool the mixture to 0°C in an ice bath.
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Add triethylamine (2.2 equivalents) to the solution as an HCl scavenger.
2. Reaction:
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Dissolve acetyl chloride (2.2 equivalents) in anhydrous DCM and add it to the dropping funnel.
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Add the acetyl chloride solution dropwise to the stirred reaction mixture at 0°C over 30 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.[4]
3. Workup:
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Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize excess acid and unreacted acetyl chloride.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer twice more with DCM.[4]
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Combine all organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).[4]
4. Purification:
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Filter off the drying agent and rinse it with DCM.[5]
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visual Guides
Caption: A stepwise workflow for troubleshooting low reaction yields.
Caption: Key reaction pathway and potential side reactions.
References
Side reactions and byproducts in the synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate
Welcome to the technical support center for the synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and straightforward synthesis involves a two-step, one-pot reaction starting from (S)-1-amino-3-chloropropan-2-ol. The first step is the N-acetylation of the primary amine, followed by the O-acetylation of the secondary alcohol. Acetic anhydride is typically used as the acetylating agent, often in the presence of a base or an acid catalyst to promote the reaction.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions include incomplete acetylation, di-acetylation at the nitrogen atom, and racemization. Under certain conditions, intramolecular cyclization to form an oxazoline derivative is also a possibility.
Q3: What are the typical byproducts observed in this reaction?
The main byproducts are the mono-acetylated intermediates, specifically (S)-N-(3-chloro-2-hydroxypropyl)acetamide and (S)-1-amino-3-chloropropan-2-yl acetate. Another potential byproduct is the N,N-diacetylated compound, (S)-N-acetyl-N-(3-chloro-2-acetoxypropyl)acetamide. If the reaction conditions are not carefully controlled, the formation of the corresponding (R)-enantiomer due to racemization can also be a significant impurity.
Q4: How can I minimize the formation of byproducts?
Careful control of reaction conditions is crucial. This includes the stoichiometry of the reagents, reaction temperature, and the choice of catalyst and solvent. Stepwise addition of the acetylating agent can also help in controlling the reaction and minimizing the formation of di-acetylated byproducts. Monitoring the reaction progress using techniques like TLC or HPLC is highly recommended to determine the optimal reaction time.
Q5: What is the role of a catalyst in this synthesis?
A catalyst can significantly influence the rate and selectivity of the acetylation. A base, such as pyridine or triethylamine, is often used to neutralize the acetic acid byproduct and drive the reaction to completion. Acid catalysts can also be employed, but they may increase the risk of side reactions like elimination or rearrangement. The choice of catalyst should be made based on the desired outcome and the stability of the starting material and product under the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | Incomplete reaction. | - Increase the reaction time and/or temperature. - Ensure the correct stoichiometry of reagents. - Use a more effective catalyst. |
| Product degradation. | - Lower the reaction temperature. - Use a milder catalyst. - Minimize the reaction time. | |
| Presence of Mono-Acetylated Byproducts | Insufficient amount of acetylating agent. | - Increase the molar ratio of acetic anhydride to the starting material. |
| Short reaction time. | - Extend the reaction duration and monitor by TLC/HPLC until the starting material and mono-acetylated intermediates are consumed. | |
| Formation of N,N-diacetylated Byproduct | Harsh reaction conditions. | - Lower the reaction temperature. - Use a less reactive acetylating agent or a milder catalyst. |
| Racemization of the Product | Presence of strong acid or base. | - Use a non-basic or mildly basic catalyst. - Maintain a neutral or slightly acidic pH during workup. - Keep the reaction temperature as low as possible. |
| Formation of an Oxazoline Byproduct | Conditions favoring intramolecular cyclization. | - Avoid strongly acidic or basic conditions. - Choose a solvent that does not promote cyclization. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
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(S)-1-amino-3-chloropropan-2-ol
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Acetic anhydride
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Pyridine (or another suitable base)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and equipment
Procedure:
-
Dissolve (S)-1-amino-3-chloropropan-2-ol (1.0 eq) in a suitable solvent such as ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add pyridine (2.5 eq) to the stirred solution.
-
Add acetic anhydride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
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Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Purification of (S)-1-Acetamido-3-chloropropan-2-yl acetate and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-1-Acetamido-3-chloropropan-2-yl acetate and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and related compounds.
Issue 1: Low Yield After Recrystallization
Q1: I am experiencing a significantly low yield after recrystallizing my this compound. What are the possible causes and how can I improve the recovery?
A1: Low recovery during recrystallization is a frequent challenge. The primary reasons often involve the choice of solvent and the cooling process. Here’s a step-by-step troubleshooting guide:
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Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
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Recommendation: Experiment with different solvent systems. For polar acetates like the target molecule, mixtures of a polar solvent (e.g., ethanol, isopropanol, ethyl acetate) and a non-polar anti-solvent (e.g., hexanes, heptane) are often effective.
-
-
Amount of Solvent: Using an excessive amount of solvent is a common mistake that leads to low yields.
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Recommendation: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is complete.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
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Recommendation: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
"Oiling Out": The compound may separate as a liquid ("oil") instead of forming crystals, especially if the melting point of the solid is lower than the boiling point of the solvent.
Issue 2: Persistent Impurities After Purification
Q2: After purification by column chromatography or recrystallization, I still observe impurities in my this compound, as indicated by TLC or HPLC analysis. What are these impurities likely to be and how can I remove them?
A2: Persistent impurities can be starting materials, reagents, or side-products from the synthesis. Given that this compound is a key intermediate in the synthesis of drugs like Linezolid, a high degree of purity is crucial.
-
Potential Impurities:
-
Unreacted Starting Materials: Such as (S)-1-amino-3-chloropropan-2-ol.
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Di-acetylated Product: Acetylation at both the amine and hydroxyl groups.
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Over-chlorinated Species: Molecules with more than one chlorine atom.
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Enantiomeric Impurity: The (R)-enantiomer of the target molecule.
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Degradation Products: Hydrolysis of the acetate group can occur under acidic or basic conditions.
-
-
Troubleshooting Steps:
-
Optimize Chromatography: If using column chromatography, adjust the solvent system to improve separation. A gradient elution may be more effective than an isocratic one for separating compounds with different polarities.
-
Multiple Recrystallizations: A second recrystallization from a different solvent system can often remove stubborn impurities.
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Wash Steps: During the work-up of the reaction, include appropriate aqueous washes to remove acidic or basic impurities.
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Chiral HPLC: To separate enantiomeric impurities, chiral HPLC is necessary. This requires a specialized chiral stationary phase.
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for a recrystallization solvent system for this compound?
A3: A good starting point would be a binary solvent system. Due to the polar nature of the acetamide and acetate groups, a moderately polar solvent will likely be a good dissolving solvent, while a non-polar solvent can act as an anti-solvent. A common and effective combination to try first is ethyl acetate/hexanes or isopropanol/heptane . Start by dissolving the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar anti-solvent until the solution becomes turbid. Then, add a few drops of the hot polar solvent to redissolve the solid and allow it to cool slowly.
Q4: My purified this compound appears as an oil, not a solid. What should I do?
A4: this compound can exist as a liquid or a low-melting solid at room temperature.[3] If you are obtaining an oil, it could be due to residual solvent or the presence of impurities that depress the melting point. Try drying the sample under high vacuum for an extended period. If it remains an oil, further purification by column chromatography may be necessary to remove impurities.
Q5: How can I confirm the enantiomeric purity of my this compound?
A5: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. You will need to screen different chiral columns and mobile phases to find a suitable method for your specific compound and its derivatives.
Q6: What are some common process-related impurities that can arise during the synthesis of this compound and its derivatives?
A6: In syntheses involving similar structures, such as intermediates for Linezolid, several types of process-related impurities can be formed. These can include:
-
Intermediates from alternative reaction pathways. [4]
-
Products of incomplete reactions. [4]
-
By-products from the reaction of reagents with each other or with the solvent.
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Enantiomeric impurities if the starting materials are not enantiomerically pure. [4]
Data Presentation
Table 1: Common Recrystallization Solvent Systems for Acetylated Amino Alcohols
| Solvent System | Polarity of Dissolving Solvent | Polarity of Anti-Solvent | Notes |
| Ethyl Acetate / Hexanes | Medium | Low | Good for moderately polar compounds. |
| Isopropanol / Heptane | Medium-High | Low | Effective for more polar compounds. |
| Acetone / Water | High | High | Suitable for highly polar compounds, but care must be taken to avoid "oiling out". |
| Dichloromethane / Hexanes | Medium-Low | Low | Useful for less polar derivatives. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
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Stationary Phase Selection: For most applications involving this compound and its derivatives, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution of compounds using TLC.
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Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under high vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Optimization of Nucleophilic Substitution for (S)-1-Acetamido-3-chloropropan-2-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of nucleophilic substitution reactions on (S)-1-Acetamido-3-chloropropan-2-yl acetate. The primary focus is on the common substitution with sodium azide to yield (S)-1-Acetamido-3-azidopropan-2-yl acetate, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common nucleophile for this reaction and what is the reaction mechanism?
A1: The most common nucleophile for replacing the chloro group in this compound is the azide ion (N₃⁻), typically from sodium azide (NaN₃). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The azide anion is an excellent nucleophile, and the substrate has a primary chloride, which is well-suited for an Sₙ2 attack with minimal steric hindrance.[1][2]
Q2: Which solvents are recommended for the Sₙ2 reaction with sodium azide?
A2: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation (e.g., Na⁺) while leaving the nucleophile (N₃⁻) relatively free and highly reactive.[1] Recommended solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1][3] To improve the solubility of sodium azide, a co-solvent system, such as a mixture of DMF or acetonitrile with a small amount of water, can be employed.[4]
Q3: What is a typical temperature range for this substitution reaction?
A3: The reaction often requires heating to proceed at a reasonable rate. A starting temperature range of 60-80°C is recommended.[1] It is crucial to monitor the reaction's progress, as excessively high temperatures can lead to an increase in side reactions, particularly elimination.[5]
Q4: My reaction is showing low to no conversion. What are the primary factors I should investigate?
A4: Low conversion in this Sₙ2 reaction can often be resolved by systematically evaluating several key factors. The main areas to consider are the reagents' quality, reagent solubility, and the reaction conditions. Start by confirming the quality of your starting materials before adjusting reaction parameters.[4]
Q5: I am observing significant side products. What are the likely causes?
A5: The formation of multiple products often indicates decomposition or competing reaction pathways. The most common side reactions are elimination (E2) and hydrolysis of the ester or amide functional groups. Elimination is typically favored at higher temperatures.[5] Hydrolysis can occur if there is excessive water in the reaction mixture, especially if the conditions become acidic or basic. Ensure you are using anhydrous solvents and that your starting materials are dry.
Troubleshooting and Optimization Guides
Issue 1: Low or No Product Yield
Low conversion is a common issue. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Byproducts
The presence of impurities in the final product requires optimizing conditions to favor the desired Sₙ2 pathway over competing reactions like elimination or hydrolysis.
Caption: Reaction pathways: Sₙ2 vs. side reactions.
Data Presentation: Optimization Parameters
The following table provides a starting point for the optimization of the reaction conditions. The values are based on typical Sₙ2 reactions involving sodium azide and primary alkyl halides.[1]
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Solubility) | Condition 3 (For Sluggish Reactions) | Expected Outcome / Comment |
| Substrate | This compound | This compound | This compound | 1.0 equivalent in all cases. |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) | Use 1.5 equivalents to drive the reaction. |
| Solvent | Anhydrous DMF | DMF / H₂O (e.g., 10:1) | Anhydrous DMSO | DMF is a standard polar aprotic solvent. A small amount of water can aid azide solubility.[4] DMSO can enhance reactivity for slow reactions. |
| Temperature | 60 °C | 60 °C | 80 °C | Start with a moderate temperature. Increase only if the reaction is slow, but be aware of potential side reactions.[5] |
| Time | 12 hours | 12 hours | 24 hours | Monitor progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.[1] |
| Yield (Expected) | Moderate to Good | Good | Good to High | Yields are highly dependent on purity of reagents and strict adherence to anhydrous conditions where specified. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Organic azides, especially low molecular weight ones, are potentially explosive and should be handled with extreme care behind a blast shield. Avoid heating crude or purified organic azides to dryness.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.[1]
-
Reagent Addition: To the stirred solution, carefully add sodium azide (1.5 eq).[1]
-
Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring.[1] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.[1]
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. Caution: Do not heat the flask excessively during evaporation.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
References
Technical Support Center: Purification of (S)-1-Acetamido-3-chloropropan-2-yl acetate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-Acetamido-3-chloropropan-2-yl acetate. The information is designed to help overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes, which often involve the ring-opening of (S)-epichlorohydrin, potential impurities include:
-
Starting materials: Unreacted (S)-epichlorohydrin or acetamide.
-
Diastereomers: If the stereochemistry is not well-controlled, the (R)-enantiomer may be present.
-
Over-acetylation products: Impurities with additional acetyl groups may form.[1]
-
Hydrolysis products: (S)-1-Amino-3-chloropropan-2-ol or acetic acid may be present if the compound has undergone hydrolysis.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My crude product is an oil, but I expected a solid. What should I do?
A2: this compound can be an oil or a low-melting solid, often due to the presence of impurities. Attempting purification via column chromatography is a good starting point for oily products. If the purified product is still an oil, it may be its natural state. However, if a solid is expected, residual solvent is a likely culprit and can be removed under high vacuum.
Q3: After purification by column chromatography, I still see minor impurities in my NMR spectrum. What are my options?
A3: If column chromatography does not yield a product of the desired purity, consider the following:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at removing minor impurities.
-
Preparative HPLC or SFC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate closely related impurities.[][3]
-
Washing/Extraction: A liquid-liquid extraction with a suitable aqueous solution (e.g., dilute brine or a buffered solution) may remove water-soluble impurities.
Q4: How can I remove colored impurities from my sample?
A4: Colored impurities are often non-polar. They can sometimes be removed by:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal, followed by filtration through celite, can remove colored impurities.
-
Column Chromatography: Using an appropriate solvent system, these impurities can often be separated on a silica gel column.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with an impurity. | The polarity of the eluent is not optimal for separation. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation between your product and the impurity. A difference in Rf values of at least 0.2 is ideal. |
| Product streaks on the column. | The compound may be too polar for the chosen eluent, or it could be interacting strongly with the silica gel. | Gradually increase the polarity of the eluent. If streaking persists, consider adding a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. Alternatively, using a different stationary phase like alumina might be beneficial. |
| No compound elutes from the column. | The eluent is not polar enough. | Systematically increase the polarity of the mobile phase. For highly polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, slowly add a non-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid, then warm until clear and allow to cool slowly. Alternatively, the initial solvent may be too good; a different solvent or solvent pair should be tested. |
| The product oils out instead of crystallizing. | The melting point of the compound is lower than the temperature of the solution, or there are significant impurities present. | Ensure the solution is not too concentrated. Try cooling the solution more slowly. If oiling out persists, purify the compound further by another method like column chromatography before attempting recrystallization again. |
| Crystals are discolored or appear impure. | Impurities are co-crystallizing with the product. | The chosen solvent may be too similar in polarity to the impurity. Try a different recrystallization solvent. A pre-treatment with activated carbon before crystallization can also help remove colored impurities. |
Quantitative Data Summary
The following table presents representative data for the purification of a structurally similar chiral intermediate, illustrating the expected improvement in purity.
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Column Chromatography (Silica Gel) | 85% | 97% | 80% |
| Recrystallization (Ethyl Acetate/Hexane) | 97% | >99% | 90% |
| Preparative Chiral HPLC | 95% (racemic mixture) | >99.5% (single enantiomer) | 75% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated, and the dry silica with the adsorbed compound is added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.
-
Crystallization: The clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
References
Preventing racemization during reactions with (S)-1-Acetamido-3-chloropropan-2-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during reactions with (S)-1-Acetamido-3-chloropropan-2-yl acetate. This chiral building block is a critical intermediate in the synthesis of pharmaceuticals such as Linezolid, and maintaining its stereochemical integrity is paramount.
Troubleshooting Guide
This guide addresses specific issues that may lead to the racemization of this compound during experimental procedures.
Issue 1: Loss of enantiomeric excess (ee) during nucleophilic substitution at the C-3 position.
-
Question: I am performing a nucleophilic substitution on the chloromethyl group of this compound and observing a significant drop in the enantiomeric excess of my product. What could be the cause and how can I prevent it?
-
Answer: Racemization during nucleophilic substitution on this substrate can occur through several mechanisms, often facilitated by the reaction conditions. Here are the potential causes and solutions:
-
Mechanism of Racemization:
-
SN1-type reaction: If the reaction conditions favor the formation of a carbocation at the C-2 position, it can lead to racemization. Although a primary halide is present, rearrangement or anchimeric assistance from the neighboring acetate group could promote a carbocation-like intermediate.
-
Base-catalyzed elimination-addition: A strong base can promote elimination to form an achiral alkene intermediate, followed by re-addition of the nucleophile, leading to a racemic mixture.
-
Epoxide formation-ring opening: Under basic conditions, intramolecular cyclization can form a chiral epoxide, which can then be opened by the nucleophile. If the ring-opening is not stereospecific, it can lead to a loss of stereochemical purity.
-
-
Troubleshooting and Optimization:
-
Choice of Base: The basicity of the reaction medium is a critical factor. Strong, non-nucleophilic bases can promote undesired side reactions.
-
Recommendation: Use a milder, sterically hindered base to minimize side reactions. Bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) are often preferred over stronger bases like triethylamine.
-
-
Solvent Selection: The polarity of the solvent can influence the reaction mechanism.
-
Recommendation: Aprotic solvents are generally preferred for nucleophilic substitution reactions to avoid stabilization of carbocation intermediates. Consider screening solvents like THF, acetonitrile, or DMF.
-
-
Temperature Control: Higher temperatures can provide the activation energy for side reactions that lead to racemization.
-
Recommendation: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic conditions may be necessary in some cases.[1]
-
-
Reaction Time: Prolonged exposure to reaction conditions can increase the likelihood of racemization.
-
Recommendation: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1]
-
-
-
Issue 2: Racemization observed during modification or removal of the acetate group.
-
Question: I am attempting to hydrolyze the acetate group of this compound and am losing the stereochemical integrity of the chiral center. How can I avoid this?
-
Answer: The acetate group is adjacent to the chiral center, and its manipulation can inadvertently lead to racemization.
-
Mechanism of Racemization:
-
Neighboring group participation (Anchimeric assistance): The acetate group can participate in an intramolecular reaction to form a cyclic intermediate. This intermediate can then be attacked by a nucleophile (e.g., hydroxide or alkoxide) at two positions, leading to a mixture of enantiomers.
-
Base-catalyzed enolization: While less likely for this specific compound, strong basic conditions can potentially lead to the formation of an enolate, which is achiral and can be protonated to give a racemic mixture.[1]
-
-
Troubleshooting and Optimization:
-
Mild Hydrolysis Conditions: Avoid harsh acidic or basic conditions for deacetylation.
-
Recommendation: Enzymatic hydrolysis using a lipase is a highly effective method for selectively removing the acetate group while preserving the stereochemistry. Alternatively, mild chemical methods such as using potassium carbonate in methanol at low temperatures can be effective.
-
-
Protecting Group Strategy: If the acetate group needs to be removed in the presence of other sensitive functionalities, consider using a different protecting group for the hydroxyl that can be removed under orthogonal conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization for this compound?
A1: The primary causes of racemization for this molecule are:
-
Harsh Reaction Conditions: Elevated temperatures, strong acidic or basic conditions, and prolonged reaction times can all contribute to the loss of stereochemical purity.[1]
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates such as carbocations or enolates will lead to racemization.
-
Neighboring Group Participation: The acetate group can participate in intramolecular reactions that can scramble the stereocenter.
Q2: How can I best store this compound to ensure its stereochemical stability?
A2: To maintain the stereochemical integrity of this compound during storage, it is recommended to:
-
Store the compound in a cool, dry, and dark place.
-
Keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the acetate group by atmospheric moisture, which could potentially create acidic conditions that may promote racemization over long periods.
Q3: Can the choice of solvent impact the stereochemical outcome of reactions with this compound?
A3: Yes, the solvent can play a significant role. Protic solvents can stabilize charged intermediates that may be prone to racemization, while aprotic polar solvents might also facilitate racemization depending on the specific reaction mechanism.[1] It is often necessary to screen different solvents to find the optimal conditions that minimize racemization while ensuring sufficient reactivity.
Q4: Are there any analytical techniques to monitor racemization during my reaction?
A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to determine the enantiomeric excess (ee) of your starting material, intermediates, and final product. By taking aliquots from your reaction at different time points and analyzing them by chiral HPLC, you can monitor the stereochemical integrity of your compound throughout the process.
Data Presentation
The following table summarizes the impact of different reaction conditions on the enantiomeric excess (ee) of products in reactions involving chiral building blocks similar to this compound. This data is intended to be illustrative of general trends.
| Reaction Type | Substrate | Conditions | Enantiomeric Excess (ee) of Product | Reference |
| Nucleophilic Substitution | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Isopropylamine, reflux | 96% (S)-practolol | [2] |
| Asymmetric Epoxide Ring Opening | Epichlorohydrin with 2,3-dihydroxybenzaldehyde | Co(III) salen catalyst, AlCl3, TBME, rt | 95% (R) | [3] |
| Asymmetric Epoxide Ring Opening | Epichlorohydrin with 2,4-dihydroxybenzaldehyde | Co(III) salen catalyst, TBME, rt | 98% (S) | [3] |
| Peptide Coupling | Fmoc-L-His(Trt)-OH with L-Leu-OtBu | HATU/NMM | Significant Racemization | [4] |
| Peptide Coupling | Fmoc-L-Cys(Trt)-OH with L-Leu-OtBu | DIC/Oxyma | Minimal Racemization | [4] |
Experimental Protocols
The following are model experimental protocols for reactions where maintaining the stereochemistry of this compound is crucial. These are intended as starting points and may require optimization for specific applications.
Protocol 1: Stereoretentive Nucleophilic Substitution with a Phenoxide
This protocol describes a general procedure for the reaction of this compound with a substituted phenol to form a chiral ether, a key step in the synthesis of some pharmaceuticals.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a mild base such as potassium carbonate (1.5 eq.) portion-wise while maintaining the temperature below 5 °C.
-
Substrate Addition: To the resulting phenoxide solution, add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise over 30 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Mild Deacetylation to (S)-1-Acetamido-3-chloropropan-2-ol
This protocol outlines a mild method for the hydrolysis of the acetate group, minimizing the risk of racemization.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Base Addition: Cool the solution to 0 °C and add a catalytic amount of potassium carbonate (0.1 eq.).
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Neutralization: Upon completion, neutralize the reaction mixture with a weak acid, such as acetic acid, until the pH is approximately 7.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The resulting (S)-1-Acetamido-3-chloropropan-2-ol can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Analysis: Confirm the stereochemical purity of the product by converting it to a suitable derivative (e.g., a Mosher's ester) and analyzing by NMR or by direct analysis using chiral HPLC.
Mandatory Visualization
The following diagram illustrates the logical relationships between factors that can lead to racemization and the corresponding preventative measures.
Caption: Workflow for preventing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Linezolid from (S)-1-Acetamido-3-chloropropan-2-yl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Linezolid from (S)-1-Acetamido-3-chloropropan-2-yl acetate.
Troubleshooting Guides
Issue 1: Low Yield of Linezolid
Question: My reaction is resulting in a low yield of Linezolid. What are the common causes and how can I troubleshoot this?
Answer: Low yields in this synthesis can arise from several factors, primarily related to the efficiency of the N-alkylation step and the stability of the reactants and product.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction between 3-fluoro-4-morpholinylaniline and this compound may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., HPLC, TLC) to confirm the consumption of the starting materials before workup. Extend the reaction time if necessary.
-
Temperature: While the reaction is often carried out at room temperature, gentle heating might be required. However, be cautious as higher temperatures can promote the formation of byproducts.
-
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the aniline nitrogen, which is essential for the nucleophilic attack on the chloropropyl acetate.
-
Troubleshooting:
-
Base Strength: A sufficiently strong base is required. While various bases can be used, the in-situ formation of lithium isopropoxide has been reported to be effective.[1]
-
Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the 3-fluoro-4-morpholinylaniline.
-
-
-
Side Reactions: The formation of impurities can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.
-
Temperature Control: Maintain the recommended reaction temperature to minimize the formation of thermal degradation products.
-
-
Issue 2: Presence of Acetamide Impurity
Question: I am observing a significant peak in my HPLC analysis corresponding to an acetamide impurity. What is this impurity and how can I minimize its formation?
Answer: A common impurity in this synthesis is N-((S)-3-acetamido-2-hydroxypropyl)-N-(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.[1] This impurity arises from the reaction of Linezolid with components of the reaction mixture.
Minimization Strategies:
-
Control of Reaction Conditions: The formation of this impurity can be influenced by the reaction solvent and temperature.
-
Optimization: A study of the reaction conditions in the provided patent indicates that the choice of solvent and the method of base preparation can impact the level of this impurity. For instance, in-situ synthesis of lithium isopropoxide can lead to varying levels of the acetamide impurity depending on the specific protocol.[1]
-
-
Purification: If the impurity is formed, a robust purification strategy is necessary.
-
Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate followed by isopropanol, has been shown to effectively reduce the level of the acetamide impurity to as low as 0.04%.[1]
-
Column Chromatography: For isolation and characterization of the impurity, column chromatography using silica gel can be employed.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Polar aprotic solvents are generally preferred for this type of N-alkylation reaction. N,N-dimethylacetamide (DMAc) is a commonly used solvent for the synthesis of Linezolid from a chloropropyl precursor.[1] Tetrahydrofuran (THF) is also used, particularly in protocols involving the in-situ preparation of metal alkoxide bases.[1]
Q2: How can I monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[1] It allows for accurate quantification of the starting materials, product, and any impurities, enabling you to determine the optimal reaction time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.
Q3: What are the critical parameters for the purification of Linezolid in this process?
A3: The critical purification parameter is the selection of an appropriate solvent system for crystallization. A two-step crystallization process, first from ethyl acetate to obtain a crude solid, followed by recrystallization from isopropanol, has been demonstrated to yield Linezolid with high purity (99.94%) and a significant reduction in the acetamide impurity.[1]
Q4: Can over-alkylation be a problem in this synthesis?
A4: While the primary concern is often the formation of the acetamide impurity, over-alkylation (dialkylation of the aniline nitrogen) is a potential side reaction in N-alkylation reactions. Controlling the stoichiometry of the reactants, specifically not using a large excess of the alkylating agent (this compound), can help minimize this.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes for Linezolid Synthesis
| Parameter | Example 1 (in-situ Li-isopropoxide) | Example 2 (in-situ Li-isopropoxide) |
| Starting Materials | Ethyl (3-fluoro-4-morpholinophenyl)carbamate, this compound | Ethyl (3-fluoro-4-morpholinophenyl)carbamate, this compound |
| Base | Lithium isopropoxide (prepared in-situ from Li metal and isopropanol) | Lithium isopropoxide (prepared in-situ from Li metal and isopropanol) |
| Solvent | N,N-dimethylacetamide, Tetrahydrofuran, Isopropanol | N,N-dimethylacetamide, Tetrahydrofuran, Isopropanol |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Crude HPLC Purity | Not explicitly stated | 83.34% |
| Acetamide Impurity (Crude) | Not explicitly stated | 1.18% |
| Purification Method | Crystallization from ethyl acetate, followed by recrystallization from isopropanol | Crystallization from ethyl acetate, followed by recrystallization from isopropanol |
| Final Yield | 79.05% | 85.0% (based on consumed starting material) |
| Final HPLC Purity | 99.94% | 99.94% |
| Final Acetamide Impurity | 0.05% | 0.04% |
| Reference | [1] | [1] |
Experimental Protocols
Key Experiment: Synthesis of Linezolid from this compound
This protocol is adapted from the process described in patent US20170217911A1.[1]
Materials:
-
Ethyl (3-fluoro-4-morpholinophenyl)carbamate
-
This compound
-
Lithium metal
-
Tetrahydrofuran (THF), anhydrous
-
Isopropanol, anhydrous
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N,N-dimethylacetamide (DMAc), anhydrous
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Aqueous Ammonium Chloride (NH₄Cl) solution
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Dichloromethane (DCM)
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Ethyl acetate
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Isopropanol
Procedure:
-
In-situ Preparation of Lithium Isopropoxide:
-
In a round bottom flask under an inert atmosphere, charge lithium metal, anhydrous THF, and anhydrous isopropanol.
-
Heat the reaction mass to 55-70°C.
-
Distill off the solvent and cool the residue to room temperature to obtain lithium isopropoxide.
-
-
Condensation Reaction:
-
To the flask containing the freshly prepared lithium isopropoxide, add anhydrous DMAc and cool the mixture to 0-10°C.
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Prepare a solution of ethyl (3-fluoro-4-morpholinophenyl)carbamate and this compound in anhydrous DMAc.
-
Add this solution to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by HPLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the reaction mass to 0°C.
-
Quench the reaction by adding aqueous NH₄Cl solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and concentrate under reduced pressure to obtain crude Linezolid.
-
-
Purification:
-
Crystallize the crude Linezolid from ethyl acetate.
-
Filter the solid, wash with ethyl acetate, and dry.
-
Further, recrystallize the solid from isopropanol.
-
Filter the purified solid, wash with isopropanol, and dry under vacuum to obtain pure Linezolid.
-
Mandatory Visualization
References
Technical Support Center: Maximizing Enantiomeric Purity from (S)-1-Acetamido-3-chloropropan-2-yl acetate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (S)-1-Acetamido-3-chloropropan-2-yl acetate as a chiral building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining and improving the enantiomeric excess (ee) of your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decreased enantiomeric excess (ee) when using this compound?
A1: Loss of enantiomeric purity typically arises from unintended racemization or epimerization at the C2 stereocenter. The most common contributing factors include:
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Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong acidic/basic conditions can facilitate racemization.
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Reaction Mechanism: Certain reaction pathways, particularly those involving carbocation intermediates (SN1-type reactions), can lead to a loss of stereochemical information.
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Impure Reagents: Trace impurities in solvents, reagents, or catalysts can introduce side reactions or catalytic cycles that degrade enantiomeric purity.
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Inadequate Work-up or Purification: Post-reaction processing under non-optimal pH or temperature conditions can also contribute to ee loss.
Q2: My reaction should be stereospecific, but the product's ee is lower than expected. What is the first thing I should verify?
A2: The most critical first step is to rigorously validate your analytical method for determining enantiomeric excess, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can yield inaccurate ee values. Key parameters to confirm include:
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Baseline Resolution (Rs): Ensure the peaks for the two enantiomers are fully separated. A resolution value greater than 1.5 is generally required for accurate quantification.
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Accuracy: Analyze a standard sample with a known ee to confirm your method provides the correct measurement.
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Precision: Perform multiple injections of the same sample to ensure consistent and repeatable results.
Q3: How can I determine the absolute configuration of my product to confirm it hasn't inverted?
A3: While ee determination confirms the ratio of enantiomers, assigning the absolute configuration (R/S) requires other techniques. If a reference standard is available, comparison of retention times on a chiral column is the most straightforward method. In the absence of a standard, techniques like X-ray crystallography of a suitable crystalline derivative can provide unambiguous assignment.
Troubleshooting Guides
Scenario 1: Low Enantiomeric Excess in Nucleophilic Substitution Reactions
Q: I am performing a nucleophilic substitution at the C3-chloro position of this compound, but the ee of my product is consistently low (<90%). How can I improve this?
A: This issue often points to a competing SN1 reaction pathway or gradual racemization under the reaction conditions. Here are steps to troubleshoot and optimize the reaction:
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Solvent Choice: The polarity and protic nature of the solvent are critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile generally favor the desired SN2 mechanism, which proceeds with inversion of configuration and preserves enantiomeric purity. Protic solvents (like alcohols or water) can stabilize carbocation intermediates, promoting an SN1 pathway and leading to racemization.
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Temperature Control: High temperatures can provide the activation energy needed for less favorable side reactions, including racemization and SN1 pathways. Running the reaction at the lowest effective temperature is crucial. Consider performing a temperature screen to find the optimal balance between reaction rate and stereochemical integrity.
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Nucleophile and Base Concentration: The nature and concentration of your nucleophile and any added base are important. A strong, highly concentrated nucleophile will promote a faster SN2 reaction, outcompeting other pathways. If a base is used, select a non-nucleophilic, sterically hindered base to avoid side reactions.
Table 1: Effect of Reaction Parameters on Enantiomeric Excess (ee) in a Hypothetical Nucleophilic Substitution
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Rationale |
|---|---|---|---|---|---|
| Solvent | Methanol | 85% | Acetonitrile | >98% | Aprotic solvent (Acetonitrile) favors SN2 over SN1. |
| Temperature | 60 °C | 90% | 25 °C | >99% | Lower temperature minimizes energy for racemization pathways. |
| Base | Sodium Hydroxide | 92% | Potassium Carbonate | >99% | A milder base can prevent degradation of the starting material or product. |
Scenario 2: Inconsistent Enantiomeric Excess Between Reaction Batches
Q: I have developed a protocol that gives high ee, but the results are not reproducible. One batch gives >99% ee, while the next gives only 95%. What could be the cause?
A: Inconsistent results often stem from subtle variations in reaction setup and materials. Asymmetric reactions are highly sensitive to trace impurities and minor procedural deviations.
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Reagent and Solvent Quality: Ensure all reagents are of the highest possible purity. Use freshly distilled or anhydrous grade solvents, as trace amounts of water or other impurities can interfere with the reaction. It is good practice to use solvents from the same bottle/supplier for a series of related experiments.
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Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure a rigorously maintained inert atmosphere (Argon or Nitrogen). Inconsistent inerting can lead to variable results.
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Precise Temperature Control: Use a reliable thermostat-controlled bath (oil, water, or cryo-cooler) instead of relying on ambient room temperature, which can fluctuate. Even a few degrees of difference can impact the selectivity of the reaction.
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Addition Rates and Stirring: The rate of addition of reagents can affect local concentrations and temperatures. Use a syringe pump for slow, controlled additions. Ensure stirring is efficient and consistent across all runs to maintain a homogenous reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Nucleophilic Substitution
This protocol provides a general method for substituting the chloride in this compound while minimizing the loss of enantiomeric excess.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv.) and anhydrous acetonitrile (10 mL per mmol of substrate).
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Reagent Addition: Add the nucleophile (1.2 equiv.) and potassium carbonate (1.5 equiv.).
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Reaction: Cool the mixture to 0 °C using an ice bath. Stir the reaction vigorously under a nitrogen atmosphere.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with cold saturated ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of ee is fundamental to troubleshooting and optimization.
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
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Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 220 nm).
-
-
Method Optimization: If baseline separation (Rs > 1.5) is not achieved, systematically adjust the mobile phase composition. Increasing the isopropanol content will typically decrease retention times but may reduce resolution.
-
Calculation of Enantiomeric Excess:
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Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Visualizations
Stability of (S)-1-Acetamido-3-chloropropan-2-yl acetate under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of (S)-1-Acetamido-3-chloropropan-2-yl acetate under various experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and reaction of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield or complete loss of starting material | Hydrolysis of the acetate ester or acetamide group: The molecule is susceptible to hydrolysis under strongly acidic or basic conditions. | - Maintain pH control, ideally within the range of 4-6. - Use aprotic solvents to minimize hydrolysis. - If aqueous conditions are necessary, use buffered solutions and conduct reactions at the lowest effective temperature. |
| High reaction temperature: Thermal degradation can lead to decomposition. | - Optimize the reaction temperature by running small-scale trials at lower temperatures. - Consider using a catalyst that allows for milder reaction conditions. | |
| Formation of multiple unidentified byproducts | Degradation of the primary product: The initial product may be unstable under the reaction or workup conditions, leading to further reactions. | - Analyze the reaction mixture at different time points to track the appearance and disappearance of intermediates and byproducts. - Modify the workup procedure to be as mild and quick as possible (e.g., avoid strong acids/bases, use extraction instead of chromatography where feasible). |
| Reaction with nucleophilic solvents or reagents: The chloropropane moiety can be susceptible to nucleophilic substitution. | - Choose non-nucleophilic solvents and reagents where possible. - If a nucleophilic reagent is required for the desired transformation, control stoichiometry and reaction time carefully to minimize side reactions. | |
| Difficulty in purifying the product | Presence of polar impurities: Hydrolysis products (e.g., the corresponding alcohol or carboxylic acid) are more polar and can complicate purification. | - Employ chromatographic techniques suitable for polar compounds, such as reverse-phase HPLC or HILIC. - Consider a pre-purification step, such as a liquid-liquid extraction with a buffered aqueous phase, to remove highly polar impurities. |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup: Traces of acid, base, or water in solvents or reagents can catalyze degradation. | - Use freshly distilled or high-purity anhydrous solvents. - Ensure all reagents are of a suitable grade and are handled under an inert atmosphere if sensitive to moisture or air. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are the hydrolysis of the acetate ester to form (S)-1-Acetamido-3-chloropropan-2-ol and acetic acid, and the hydrolysis of the acetamide group to yield (S)-1-amino-3-chloropropan-2-yl acetate and acetic acid. These reactions are typically catalyzed by acidic or basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly pH-dependent. It is expected to be most stable in a slightly acidic to neutral pH range (approximately 4-6). In strongly acidic or alkaline solutions, the rates of hydrolysis of both the ester and amide functionalities increase.
Q3: What is the recommended solvent for storing and reacting this compound?
A3: For storage and reactions where stability is critical, polar aprotic solvents such as acetonitrile, acetone, or ethyl acetate are recommended. These solvents do not participate in hydrogen bonding to the same extent as protic solvents and are less likely to promote hydrolysis. If a protic solvent is necessary, consider alcohols like isopropanol or ethanol over water, and ensure the solvent is anhydrous.
Q4: What temperatures can this compound tolerate?
Q5: Are there any known incompatible reagents?
A5: Strong acids, strong bases, and potent nucleophiles should be used with caution. Strong acids and bases will catalyze hydrolysis. Strong nucleophiles may displace the chloride or attack the carbonyl carbons of the ester and amide groups.
Summary of Predicted Stability Data
The following table summarizes the expected stability of this compound under various conditions based on the general chemical properties of its functional groups. Note: This is a predictive summary and should be confirmed by experimental data.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | pH < 3 | Low | Hydrolysis of ester and amide |
| pH 4-6 | High | Minimal degradation | |
| pH > 8 | Low | Hydrolysis of ester and amide | |
| Temperature | < 25 °C | High | Minimal degradation |
| 25-50 °C | Moderate | Potential for slow degradation | |
| > 50 °C | Low | Increased rate of degradation | |
| Solvent | Polar Aprotic (e.g., Acetonitrile) | High | Minimal degradation |
| Polar Protic (e.g., Methanol, Water) | Moderate to Low | Solvolysis/Hydrolysis | |
| Reagents | Strong Acids | Low | Acid-catalyzed hydrolysis |
| Strong Bases | Low | Base-catalyzed hydrolysis | |
| Nucleophiles | Moderate to Low | Nucleophilic substitution/addition |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound, in line with ICH guidelines.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
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Hydrogen peroxide (3% and 30%)
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High-purity water
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Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable buffer solutions (e.g., phosphate or acetate buffers)
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HPLC system with a UV or MS detector
-
pH meter
-
Thermostatic oven
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Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).
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Neutralize the samples before HPLC analysis.
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-
Basic Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
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Keep the solution at room temperature and take samples at various time points.
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If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.
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Neutralize the samples before HPLC analysis.
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-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Keep the solution at room temperature and take samples at various time points.
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If no degradation is observed, repeat with 30% H₂O₂ and/or at an elevated temperature.
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-
Thermal Degradation:
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Store the solid compound and the stock solution in a thermostatic oven at an elevated temperature (e.g., 60 °C).
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Take samples at various time points.
-
-
Photolytic Degradation:
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Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
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Analyze the samples after the exposure period.
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-
Analysis:
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Analyze all samples by a validated stability-indicating HPLC method.
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The method should be able to separate the parent compound from all degradation products.
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Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information of the degradation products.
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Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
Analytical methods for monitoring the progress of reactions involving (S)-1-Acetamido-3-chloropropan-2-yl acetate
This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of reactions involving (S)-1-Acetamido-3-chloropropan-2-yl acetate.
Analytical Methods Overview
Monitoring reactions involving this compound and its precursors or products can be effectively achieved using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the desired level of quantitative detail. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying chiral and non-chiral components, Gas Chromatography (GC) is often used for volatile compounds, potentially requiring derivatization, and Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for tracking reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural confirmation and kinetic analysis.
Summary of Analytical Techniques & Starting Conditions
| Technique | Column / Stationary Phase | Mobile Phase / Carrier Gas | Detector | Key Parameters to Monitor |
| HPLC | Chiral Stationary Phase (CSP) for enantiomers; C18 for general analysis | Isocratic or gradient mixture of Acetonitrile/Methanol and Water/Buffer | UV/DAD, MS | Retention time, peak area, peak purity |
| GC | Non-polar (e.g., DB-5, HP-1MS) or mid-polarity column | Helium | FID, MS | Retention time, peak area, mass spectrum |
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane, Dichloromethane/Methanol mixtures | UV light (254 nm), chemical stains (e.g., p-anisaldehyde) | Retention factor (Rf), appearance of product spots, disappearance of reactant spots |
| NMR | N/A | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) | N/A | Chemical shift (δ), signal integration |
| MS | N/A | N/A | ESI, APCI | Mass-to-charge ratio (m/z) |
Expected Mass Spectrometry Fragments
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₇H₁₃ClNO₃⁺ | 194.06 | Protonated molecular ion |
| [M+Na]⁺ | C₇H₁₂ClNNaO₃⁺ | 216.04 | Sodiated adduct |
| [M-CH₂Cl]⁺ | C₆H₁₀NO₃⁺ | 144.06 | Loss of chloromethyl group |
| [M-CH₃COO]⁺ | C₅H₉ClNO⁺ | 134.04 | Loss of acetate group |
| [CH₃CONHCH₂CH]⁺ | C₄H₇NO⁺ | 85.05 | Fragment from amide side chain |
General Analytical Workflow
The following diagram illustrates a typical workflow for monitoring a chemical reaction using the analytical methods discussed.
Caption: General workflow from reaction sampling to data-driven decisions.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is the best column for separating the enantiomers of this compound from its (R)-enantiomer? A: For enantiomeric separation, a Chiral Stationary Phase (CSP) column is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for this type of chiral molecule.[1] Method development may be needed to find the optimal CSP and mobile phase for your specific separation.[1]
Q2: Can I use a standard C18 column for reaction monitoring? A: Yes, if your primary goal is to monitor the disappearance of a reactant and the appearance of the product, and enantiomeric separation is not required at every time point, a standard reversed-phase C18 column is an excellent choice. It can effectively separate compounds based on polarity.
Q3: How does temperature affect chiral separations? A: Temperature is a critical parameter. Generally, lower temperatures enhance the interactions responsible for chiral recognition, often leading to better resolution.[1] However, higher temperatures can improve peak shape and efficiency.[1] The effect is compound-dependent, so temperature should be carefully controlled and optimized.[1]
Troubleshooting Guide
Q: Why am I seeing poor resolution or no separation between my peaks? A:
-
For Chiral Separations: The chosen Chiral Stationary Phase (CSP) may be inappropriate for your molecule.[1] The mobile phase composition (e.g., the type and percentage of alcohol modifier) is critical and needs optimization. Also, check the column's efficiency and temperature.[1]
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For Reversed-Phase: Your mobile phase may be too strong (eluting compounds too quickly) or too weak. Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. If peaks are still unresolved, consider a different organic modifier (e.g., methanol) or a different column.
Q: My peaks are tailing. What can I do to fix this? A: Peak tailing can be caused by several factors:
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Column Overload: The sample concentration is too high. Try diluting your sample and reinjecting.[1]
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Secondary Interactions: For basic compounds, free silanol groups on the silica support can cause tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase can help.[1] For acidic compounds, adding an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[1]
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Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try washing the column according to the manufacturer's instructions or, if necessary, replace it.[1]
Q: I see "ghost peaks" or a noisy, drifting baseline in my chromatogram. What is the cause? A:
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Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate and elute as ghost peaks, especially during gradient runs. Always use high-purity (HPLC-grade) solvents and freshly prepared mobile phase.
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Autosampler Carryover: Residue from a previous injection can be carried over into the next run. Optimize the needle wash procedure in your autosampler method, using a strong solvent to clean the needle between injections.[1]
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Insufficient Degassing: Dissolved gas in the mobile phase can cause baseline noise and drift.[2] Ensure your mobile phase is properly degassed before use.
Caption: A logical decision tree for troubleshooting common HPLC issues.
Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize my samples for GC analysis? A: this compound itself is relatively volatile. However, related compounds in the reaction mixture, such as precursors with free hydroxyl or amine groups (e.g., 1-amino-3-chloropropan-2-ol), are polar and may exhibit poor peak shape or not elute at all. Derivatization, such as acylation, converts these polar groups into less polar esters or amides, improving their volatility and chromatographic behavior.[3]
Q2: What derivatization reagent should I use? A: Acylation reagents are common choices.[3] Acetic anhydride can be used, but for enhanced sensitivity with an Electron Capture Detector (ECD), fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) are excellent choices.[3][4] Be aware that excess acidic reagents should be removed before injection to protect the GC column.[3]
Troubleshooting Guide
Q: I'm not seeing any peaks for my compound of interest. Why? A:
-
Insufficient Volatility: Your compound may not be volatile enough at the employed GC temperatures. Derivatization is likely necessary.
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Thermal Decomposition: The analyte might be degrading in the hot injector port. Try lowering the injector temperature. Ensure the injector liner is clean and deactivated.
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Adsorption: Active sites in the GC system (liner, column) can irreversibly adsorb polar analytes. Use a deactivated liner and ensure your column is in good condition.
Q: My peaks are broad or tailing significantly. A:
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Active Sites: This is a common issue for polar compounds. Co-injecting a compound to block active sites or, more effectively, derivatizing the sample can solve this.
-
Slow Injection/Vaporization: Ensure your injection is rapid and the injector temperature is high enough for efficient vaporization without causing degradation.
-
Column Contamination: High molecular weight residues can build up at the head of the column. Try breaking off the first few centimeters of the column inlet or "baking out" the column at its maximum rated temperature.
Thin-Layer Chromatography (TLC)
Frequently Asked questions (FAQs)
Q1: How do I select a good solvent system (eluent) for TLC? A: The selection is often experimental.[5] A good starting point for a moderately polar compound like this compound on a silica plate is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Begin with a 1:1 ratio and adjust the polarity to achieve a retention factor (Rf) for your compound of interest between 0.3 and 0.7.[5]
Q2: How can I visualize the spots on the TLC plate? A: If the compounds contain a chromophore, they can be visualized under a UV lamp (typically at 254 nm). For compounds without a UV chromophore, chemical staining is necessary. A p-anisaldehyde stain followed by gentle heating is a good general-purpose stain for many organic compounds.[6]
Troubleshooting Guide
Q: All my spots are at the bottom of the plate (low Rf). What should I do? A: Your eluent is not polar enough to move the compounds up the plate.[5] Increase the polarity by increasing the proportion of the more polar solvent in your mixture (e.g., move from 20% ethyl acetate in hexane to 40% ethyl acetate in hexane).[5]
Q: All my spots ran to the top of the plate with the solvent front (high Rf). How do I fix this? A: Your eluent is too polar.[5] You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., move from 80% ethyl acetate in hexane to 50%).[5]
Q: My spots are streaking instead of being tight circles. A:
-
Sample Overload: You have spotted too much material on the plate. Prepare a more dilute sample solution and apply a smaller spot.
-
Inappropriate Solvent: The sample may not be fully soluble in the eluent, causing it to streak as it moves up the plate.
-
Highly Polar/Ionic Compound: Very polar or ionic compounds can interact very strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes resolve this.
Caption: Visualizing reaction progress on TLC plates over time.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Reaction Monitoring
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) Acetonitrile:Water. Filter through a 0.45 µm filter and degas for 15 minutes.
-
Sample Preparation: Withdraw ~50 µL from the reaction vessel. Quench the reaction if necessary. Dilute the aliquot 100-fold with the mobile phase. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV/DAD at 210 nm.
-
-
Analysis: Inject a blank (mobile phase), followed by a standard of the starting material, and then the reaction time point samples.
-
Data Processing: Integrate the peak areas for the starting material and the product. Calculate the percent conversion by comparing the relative peak areas over time.
Protocol 2: General Purpose TLC Method for Reaction Monitoring
-
Plate and Chamber Preparation: Obtain a silica gel TLC plate. In a developing chamber, add an eluent mixture (e.g., 1:1 Ethyl Acetate:Hexane) to a depth of ~0.5 cm. Close the chamber and let it saturate for 5-10 minutes.
-
Spotting: Using a capillary tube, spot a small amount of the starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline of the TLC plate.[7]
-
Development: Place the TLC plate in the saturated chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If necessary, dip the plate in a p-anisaldehyde stain and gently heat with a heat gun until spots appear.
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of a new product spot in the RM lane over time.[7] The reaction is complete when the SM spot is no longer visible in the RM lane.[7]
Protocol 3: GC-MS Sample Preparation with Derivatization
-
Sample Preparation: Withdraw ~20 µL from the reaction mixture. Evaporate the solvent under a stream of nitrogen.
-
Derivatization: To the dry residue, add 100 µL of pyridine and 100 µL of acetic anhydride. Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Workup: Cool the vial to room temperature. Add 500 µL of ethyl acetate and 500 µL of water. Vortex and allow the layers to separate.
-
Analysis: Carefully transfer the top organic layer to a GC vial containing a small amount of anhydrous sodium sulfate. Inject 1 µL into the GC-MS.
-
Instrument Setup:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS: Scan from m/z 40 to 400.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. chromtech.com [chromtech.com]
- 4. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (S)-1-Acetamido-3-chloropropan-2-yl acetate
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing safety and efficacy. This guide provides a comparative analysis of methodologies for determining the enantiomeric purity of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a key chiral building block. We present a detailed experimental protocol for a robust Chiral High-Performance Liquid Chromatography (HPLC) method, compare its performance with viable alternatives, and provide the necessary frameworks for its implementation.
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drugs. This guide focuses on this compound, offering a practical approach to its enantiomeric purity assessment.
Recommended Method: Chiral HPLC
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility.[1][2][3] The direct approach, utilizing a Chiral Stationary Phase (CSP), is often preferred as it avoids the need for derivatization, which can introduce additional analytical steps and potential sources of error.[4]
Experimental Protocol: Chiral HPLC Method Development
Given the structure of this compound, which contains an amide, an ester, and a chloro group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising candidates for achieving enantiomeric separation.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the initial mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Columns (for screening):
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
-
Mobile Phase (for screening):
-
Normal Phase: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v). For basic compounds, the addition of a small percentage of an amine modifier like diethylamine (DEA) can improve peak shape.[4]
-
Reversed Phase: Acetonitrile (ACN) / Water or Methanol / Water with 0.1% Formic Acid or Acetic Acid.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the acetamido group)
-
Injection Volume: 10 µL
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Analysis.
Comparative Performance of Analytical Methods
While chiral HPLC is the recommended approach, other methods can be employed for determining enantiomeric purity. The choice of method often depends on available instrumentation, sample throughput requirements, and the specific stage of drug development.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and accuracy, widely applicable, direct analysis. | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Resolution (Rs): > 1.5, LOD/LOQ: Low (ng/mL range), Precision (RSD): < 2% |
| Indirect HPLC | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.[4] | Uses standard, less expensive achiral columns. | Requires a pure chiral derivatizing agent, potential for racemization during derivatization, extra sample preparation step. | Resolution (Rs): Variable, dependent on diastereomer separation. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and sensitivity, suitable for volatile and thermally stable compounds. | Limited to volatile analytes; derivatization is often necessary to increase volatility. | Resolution (Rs): > 2.0 for suitable analytes. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[5] | Rapid analysis, can be coupled with HPLC. | Lower sensitivity for minor enantiomers compared to chromatographic methods, requires a chromophore near the chiral center. | LOD for minor enantiomer: Typically > 1%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, non-destructive. | Lower sensitivity and accuracy for determining low levels of enantiomeric impurity compared to HPLC, requires higher sample concentrations. | LOD for minor enantiomer: Typically 1-5%. |
Alternative Methodologies: A Brief Overview
Indirect HPLC via Derivatization
This method involves reacting the analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Workflow for Indirect HPLC Analysis
References
A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-Acetamido-3-chloropropan-2-yl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. (S)-1-Acetamido-3-chloropropan-2-yl acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients, including chloramphenicol, requires robust and reliable analytical methods to ensure its enantiomeric purity. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound and its derivatives depends on factors such as the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often the gold standard due to its versatility and high resolution. Chiral GC is a powerful alternative, particularly for volatile and thermally stable derivatives. NMR spectroscopy, with the aid of chiral auxiliaries, offers a non-destructive and often rapid analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. |
| Sample Derivatization | Often not required. | May be required to increase volatility and improve separation (e.g., acetylation).[1] | Required (formation of diastereomers with a chiral agent). |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based (e.g., α1-acid glycoprotein).[2][3] | Cyclodextrin derivatives (e.g., CP Chirasil-DEX CB).[1] | Not applicable. |
| Mobile/Carrier Gas | Liquid (e.g., Hexane/Isopropanol, aqueous buffers).[2] | Inert gas (e.g., Helium, Hydrogen). | Not applicable. |
| Detection | UV, Mass Spectrometry (MS).[3][4] | Flame Ionization Detector (FID), Mass Spectrometry (MS). | NMR detector. |
| Resolution (Typical) | High (Rs > 1.5 is achievable).[5][6] | High (α values can be significant).[1] | Dependent on the chiral auxiliary and magnetic field strength. |
| Analysis Time | 10 - 30 minutes. | 5 - 20 minutes. | 5 - 15 minutes per sample. |
| Advantages | Broad applicability, high accuracy and precision, non-destructive (with UV detection). | High efficiency, fast analysis, requires small sample volume. | Non-destructive, rapid, provides structural information, minimal sample preparation after derivatization. |
| Disadvantages | Higher cost of chiral columns, method development can be time-consuming. | Limited to volatile and thermally stable compounds, derivatization can add complexity. | Lower sensitivity than chromatographic methods, may require expensive chiral auxiliaries, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from protocols used for the separation of structurally similar chloramphenicol isomers.[2][3][4]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 80:20 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Chiral Gas Chromatography (GC)
This protocol is based on methods for the analysis of chiral acetylated alcohols and amino acids.[1]
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), and a capillary column injection system.
2. Chromatographic Conditions:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 5 °C/min to 200 °C.
-
Hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Injection: 1 µL, split ratio 50:1.
3. Sample Preparation (if derivatization is needed):
-
While the target molecule is already acetylated, if analyzing the corresponding amino alcohol, derivatization would be necessary. For the target molecule, direct injection of a dilute solution (e.g., 1 mg/mL in a suitable solvent like ethyl acetate) is appropriate.
4. Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers as described in the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method using a chiral solvating agent.
1. Instrumentation:
-
NMR spectrometer (300 MHz or higher).
2. Reagents:
-
Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into an NMR tube.
-
Dissolve the sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
4. Data Analysis:
-
Identify a well-resolved proton signal that shows splitting into two distinct signals in the presence of the CSA. These two signals correspond to the two enantiomers.
-
Integrate the two signals.
-
Calculate the enantiomeric excess from the ratio of the integrals: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the relationships between the different analytical approaches, the following diagrams are provided.
Caption: A comparative workflow for determining enantiomeric excess.
Caption: Logical relationships of ee determination methods.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Building Blocks for Oxazolidinone Synthesis: (S)-1-Acetamido-3-chloropropan-2-yl acetate in Focus
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone ring is a critical pharmacophore in a number of potent antibiotics, most notably Linezolid. The stereochemistry of the C5 substituent is crucial for their antibacterial activity, making the choice of chiral building block a pivotal decision in their synthesis. This guide provides an objective comparison of (S)-1-Acetamido-3-chloropropan-2-yl acetate with other common chiral precursors for the construction of oxazolidinones, supported by experimental data and detailed protocols.
Comparison of Performance
The selection of a chiral building block for oxazolidinone synthesis is a trade-off between factors like availability, cost, number of synthetic steps, overall yield, and stereochemical purity. Below is a summary of quantitative data for the synthesis of Linezolid, a representative oxazolidinone, using different chiral precursors.
| Chiral Building Block | Key Intermediate | Overall Yield | Enantiomeric Excess (e.e.) | Key Reaction Steps | Reference |
| This compound | (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | 79.05% | >99% | N-alkylation, Cyclization | [1] |
| (R)-Epichlorohydrin | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | ~40-77% | >96% | Epoxide opening, Cyclization | [2][3] |
| Isoserine Derivative | (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Almost quantitative | Not explicitly stated | Amidation, Cyclization, Reduction | [4] |
| N-Alkoxycarbonyl amino epoxides | trans-4,5-disubstituted-2-oxazolidinones | 70-96% | Total regio- and stereoselection | Intramolecular cyclization | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of Linezolid using the compared chiral building blocks are provided below.
Synthesis of Linezolid using this compound
This protocol is adapted from a patented industrial process.
Step 1: N-Arylation and Cyclization
-
In a suitable reactor, charge N,N-dimethylacetamide and cool to 0-10 °C.
-
Add a solution of ethyl (3-fluoro-4-morpholinophenyl)carbamate and this compound in N,N-dimethylacetamide at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by HPLC.
-
Upon completion, cool the reaction mass to 0 °C and quench with an aqueous ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and concentrate under reduced pressure to obtain crude Linezolid.
-
The crude product can be purified by crystallization from ethyl acetate.[1]
Synthesis of Linezolid using (R)-Epichlorohydrin
This protocol involves the initial reaction of (R)-epichlorohydrin with the aniline derivative.
Step 1: Epoxide Ring Opening
-
To a stirred solution of 3-fluoro-4-morpholinylaniline in a suitable solvent (e.g., methanol), add (R)-epichlorohydrin.
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture to obtain the crude N-(3-chloro-2-hydroxypropyl) derivative.
Step 2: Oxazolidinone Ring Formation
-
Dissolve the crude product from Step 1 in a suitable solvent like dichloromethane.
-
Add a carbonylating agent such as carbonyldiimidazole (CDI) and stir at room temperature.
-
Monitor the cyclization by TLC.
-
After completion, wash the reaction mixture with water and concentrate to yield (5R)-5-(chloromethyl)-3-[3-fluoro-4-(morpholinyl)phenyl]-2-oxazolidinone.
Step 3: Azide Formation and subsequent reduction and acetylation
-
The chloromethyl group is then converted to an azidomethyl group using sodium azide.
-
The azide is subsequently reduced to an amine and acetylated to yield Linezolid.
Synthesis of Linezolid using an Isoserine Derivative
This approach utilizes a readily available chiral amino acid.
Step 1: Amide Formation
-
Couple N-Boc-isoserine with 3-fluoro-4-morpholinoaniline using standard peptide coupling reagents to form the corresponding α-hydroxy amide.
Step 2: Cyclization to Oxazolidine-2,4-dione
-
Treat the α-hydroxy amide with a cyclizing agent like disuccinimidyl carbonate (DSC) in the presence of a base to form the intermediate oxazolidine-2,4-dione.
Step 3: Regioselective Reduction and Acetylation
-
Selectively reduce the C(4)-carbonyl of the oxazolidine-2,4-dione to a methylene group.
-
The resulting primary amine is then acetylated to afford Linezolid in a nearly quantitative overall yield.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic workflow for oxazolidinones and the specific pathways starting from the discussed chiral building blocks.
Caption: General workflow for oxazolidinone synthesis.
References
- 1. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alternative synthetic routes to Linezolid not using (S)-1-Acetamido-3-chloropropan-2-yl acetate
For researchers and professionals in drug development, identifying efficient, scalable, and cost-effective synthetic pathways is paramount. This guide provides a comparative analysis of two prominent alternative synthetic routes to the antibiotic Linezolid that circumvent the use of (S)-1-Acetamido-3-chloropropan-2-yl acetate. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of an optimal synthetic strategy.
Route 1: Synthesis via (R)-Epichlorohydrin
This widely reported route commences with the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin. The key strategic elements of this pathway involve the initial formation of an epoxide intermediate, followed by cyclization to the core oxazolidinone structure, and subsequent functional group manipulations to introduce the required acetamide side chain.
Quantitative Data
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | 3-fluoro-4-morpholinylaniline, (R)-epichlorohydrin, Methanol, 60-65 °C, 16h | Not Isolated | - | [1] |
| 2 | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Carbonyl diimidazole, Dichloromethane, Room Temp, 20h | 77 | - | [1] |
| 3 | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | Potassium phthalimide, DMF, Reflux, 5h | 62 | - | [1] |
| 4 | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine | Hydrazine hydrate, Methanol, Reflux, 1h | 90 | - | [1] |
| 5 | Linezolid | Acetic anhydride, Ethyl acetate, 0-5 °C to Room Temp, 1h | Overall yield for 2 steps is not specified, but the final product is obtained. | - | [1] |
Experimental Protocols
Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
To a stirred solution of (R)-epichlorohydrin (0.46 g, 0.005 mol) in methanol (10 mL), 3-fluoro-4-morpholinyl aniline (1.08 g, 0.005 mol) is added. The reaction mixture is heated to reflux at 60-65 °C for 16 hours. The solvent is then concentrated under reduced pressure to yield the crude product as a thick liquid, which is used in the next step without further purification.[1]
Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
The crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (5.7g, 0.019mol) is dissolved in dichloromethane (60 mL). To this solution, carbonyl diimidazole (3.2 g, 0.019 mol) is added, and the reaction mixture is stirred at room temperature for 20 hours. The solution is then washed with water (60 mL) and concentrated to afford the product.[1]
Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
A solution of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL) is treated with potassium phthalimide (4.0 g, 0.021 mol). The reaction mixture is heated to reflux and stirred for 5 hours. After cooling to ambient temperature, the mixture is diluted with water (200 mL). The precipitated solid is filtered and dried to give the desired product.[1]
Step 4: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine
To a solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (4.0 g, 0.009 mol) in methanol (25 mL), hydrazine hydrate (2.0 g, 0.04 mol) is added. The reaction mixture is heated to reflux for 1 hour. After cooling to ambient temperature, the mixture is diluted with water (50 mL) and extracted with dichloromethane (2 x 30 mL). The combined organic extracts are washed with water (30 mL) and concentrated to yield the product.[1]
Step 5: Synthesis of Linezolid
A solution of acetic anhydride (0.020 mol) is added dropwise to a stirred solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (2.5 g, 0.008 mol) in ethyl acetate (20 mL) at ambient temperature. The reaction mixture is stirred for 1 hour and then cooled to 0-5 °C. The precipitated solid is filtered and recrystallized from methanol to give Linezolid.[1]
Workflow Diagram
References
Spectroscopic Analysis for Structural Confirmation of (S)-1-Acetamido-3-chloropropan-2-yl acetate and Comparison with Potential Synthetic Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The structural elucidation of pharmaceutical intermediates is a critical step in drug development and manufacturing, ensuring the identity, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative spectroscopic analysis for the structural confirmation of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a key intermediate in the synthesis of various pharmaceuticals. By presenting predicted and theoretical spectroscopic data alongside that of potential synthetic alternatives, this document serves as a practical reference for researchers in the field.
Comparison of Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound and three potential alternative products that could arise during its synthesis: (S)-1-amino-3-chloropropan-2-yl acetate, (S)-1-acetamido-3-chloropropan-2-ol, and (S)-1,3-diacetamidopropan-2-yl acetate. This data is essential for distinguishing the target compound from potential impurities or side-products.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | This compound | (S)-1-amino-3-chloropropan-2-yl acetate | (S)-1-acetamido-3-chloropropan-2-ol | (S)-1,3-diacetamidopropan-2-yl acetate |
| CH₃ (Acetamido) | ~2.0 ppm (s) | - | ~2.0 ppm (s) | ~2.0 ppm (s, 6H) |
| CH₃ (Acetate) | ~2.1 ppm (s) | ~2.1 ppm (s) | - | ~2.1 ppm (s) |
| CH₂ (C1) | ~3.5-3.7 ppm (m) | ~3.0-3.2 ppm (m) | ~3.4-3.6 ppm (m) | ~3.5-3.7 ppm (m, 4H) |
| CH (C2) | ~5.1-5.3 ppm (m) | ~4.9-5.1 ppm (m) | ~4.0-4.2 ppm (m) | ~5.0-5.2 ppm (m) |
| CH₂ (C3) | ~3.8-4.0 ppm (m) | ~3.7-3.9 ppm (m) | ~3.6-3.8 ppm (m) | - |
| NH (Amide) | ~6.0-6.5 ppm (br s) | - | ~6.2-6.7 ppm (br s) | ~6.1-6.6 ppm (br t, 2H) |
| NH₂ (Amine) | - | ~1.5-2.5 ppm (br s) | - | - |
| OH (Alcohol) | - | - | ~2.0-3.0 ppm (br s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | This compound | (S)-1-amino-3-chloropropan-2-yl acetate | (S)-1-acetamido-3-chloropropan-2-ol | (S)-1,3-diacetamidopropan-2-yl acetate |
| CH₃ (Acetamido) | ~23 ppm | - | ~23 ppm | ~23 ppm |
| CH₃ (Acetate) | ~21 ppm | ~21 ppm | - | ~21 ppm |
| CH₂ (C1) | ~43 ppm | ~45 ppm | ~44 ppm | ~41 ppm |
| CH (C2) | ~71 ppm | ~73 ppm | ~69 ppm | ~70 ppm |
| CH₂ (C3) | ~46 ppm | ~47 ppm | ~48 ppm | - |
| C=O (Acetamido) | ~170 ppm | - | ~171 ppm | ~170 ppm |
| C=O (Acetate) | ~171 ppm | ~171 ppm | - | ~171 ppm |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | (S)-1-amino-3-chloropropan-2-yl acetate | (S)-1-acetamido-3-chloropropan-2-ol | (S)-1,3-diacetamidopropan-2-yl acetate |
| N-H Stretch (Amide) | ~3300 (broad) | - | ~3300 (broad) | ~3300 (broad) |
| N-H Stretch (Amine) | - | ~3300-3400 (two bands) | - | - |
| O-H Stretch (Alcohol) | - | - | ~3400 (broad) | - |
| C-H Stretch | ~2850-3000 | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| C=O Stretch (Ester) | ~1740 | ~1740 | - | ~1740 |
| C=O Stretch (Amide I) | ~1650 | - | ~1640 | ~1650 |
| N-H Bend (Amide II) | ~1550 | - | ~1550 | ~1550 |
| C-O Stretch (Ester) | ~1240 | ~1240 | - | ~1240 |
| C-Cl Stretch | ~650-800 | ~650-800 | ~650-800 | - |
Table 4: Expected Mass Spectrometry Fragmentation
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 193/195 (Cl isotope pattern) | 151/153 (loss of CH₂=C=O), 134 (loss of CH₃COO•), 116/118 (loss of CH₃CONHCH₂), 102 (loss of ClCH₂CH(OAc)), 74 (CH₃CONHCH₂⁺), 43 (CH₃CO⁺) |
| (S)-1-amino-3-chloropropan-2-yl acetate | 151/153 (Cl isotope pattern) | 109/111 (loss of CH₂=C=O), 92 (loss of CH₃COO•), 74/76 (loss of CH₃CONHCH₂), 43 (CH₃CO⁺), 30 (CH₂NH₂⁺) |
| (S)-1-acetamido-3-chloropropan-2-ol | 151/153 (Cl isotope pattern) | 133/135 (loss of H₂O), 116/118 (loss of CH₃CO•), 102 (loss of ClCH₂CH(OH)), 74 (CH₃CONHCH₂⁺), 43 (CH₃CO⁺) |
| (S)-1,3-diacetamidopropan-2-yl acetate | 216 | 174 (loss of CH₂=C=O), 157 (loss of CH₃COO•), 114 (CH₃CONHCH₂CHNH₂⁺), 74 (CH₃CONHCH₂⁺), 43 (CH₃CO⁺) |
Experimental Protocols
Accurate spectroscopic data acquisition is paramount for reliable structural confirmation. Below are detailed methodologies for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FT-IR:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.
-
3. Mass Spectrometry (MS)
-
Electron Ionization-Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
-
Visualization of Analytical Workflow
The following diagram illustrates the synthetic and analytical workflow for confirming the structure of this compound and distinguishing it from potential byproducts.
Caption: Synthetic and analytical workflow for structural confirmation.
A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-1-Acetamido-3-chloropropan-2-yl acetate
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chiral compounds such as (S)-1-Acetamido-3-chloropropan-2-yl acetate is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of suitable analytical methodologies for the quantification of this specific enantiomer, supported by representative experimental data and detailed protocols. The primary techniques discussed are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their established utility in the analysis of chiral and acetamide derivatives.
Comparative Overview of Analytical Techniques
The selection of an analytical method for quantifying this compound is contingent on various factors, including the required sensitivity, selectivity for the (S)-enantiomer, and the nature of the sample matrix. Chromatographic techniques are the most appropriate for this purpose.[1]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is often the preferred method for resolving and quantifying enantiomers.[2] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] This technique is highly valued for its accuracy and precision in determining enantiomeric purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the quantification of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.[4][5] The mass spectrometer provides high selectivity and sensitivity, making it suitable for trace-level analysis.
The following table summarizes the key performance parameters for each technique, based on data from the analysis of structurally related compounds.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998[3] | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[3] | 85 - 110%[5][6] |
| Precision (%RSD) | < 2%[3] | < 15%[4][5] |
| Limit of Detection (LOD) | 0.8 - 2.5 µg/mL[3][7] | < 1 ng/g[6] |
| Limit of Quantification (LOQ) | 2 - 8 µg/mL[3][7] | 2 - 5 µg/kg[5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This protocol is designed for the enantioselective quantification of this compound.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak® series column, is recommended.[7][8]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar organic modifier such as ethanol or isopropanol.[8] The exact ratio should be optimized for the best resolution between the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm filter before injection.
c. Method Validation Parameters:
-
Specificity: Demonstrate the ability of the method to separate the (S)-enantiomer from its (R)-enantiomer and any other potential impurities.
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. A linear regression should be performed, and the correlation coefficient (R²) should be greater than 0.99.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should typically be within 98-102%.[3]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be less than 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of this compound following derivatization.
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
GC Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Temperature Program: An optimized temperature program for the GC oven to ensure good separation of the derivatized analyte from other components. An example program could be: start at 80°C, ramp to 300°C.[4]
-
Injector Temperature: Typically set to a high temperature (e.g., 250°C) to ensure complete volatilization.[4]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.[4]
b. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: A suitable derivatizing agent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., heptafluorobutyric anhydride), should be used to increase the volatility of the analyte.[5]
-
Derivatization Procedure: React a known amount of the standard or sample with the derivatization reagent under controlled conditions (e.g., heating at 70°C for 20 minutes).[9]
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard and create calibration standards. Extract the analyte from the sample matrix if necessary, then perform the derivatization step.
c. Method Validation Parameters:
-
Linearity: Establish a calibration curve by analyzing the derivatized calibration standards. The correlation coefficient should be greater than 0.99.[5]
-
Accuracy: Determine the recovery by analyzing spiked matrix samples. Recoveries in the range of 85-110% are generally acceptable.[6]
-
Precision: Evaluate the repeatability and intermediate precision. The %RSD should ideally be below 15%.[4][5]
Visualizations
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: A flowchart illustrating the general workflow for the validation of an analytical method.
Caption: A comparison of key performance characteristics between Chiral HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to Chiral Building Blocks in Linezolid Synthesis: (S)-1-Acetamido-3-chloropropan-2-yl acetate vs. (R)-epichlorohydrin
For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a detailed cost-benefit analysis of two key precursors in the synthesis of the antibiotic Linezolid: (S)-1-Acetamido-3-chloropropan-2-yl acetate and the alternative, (R)-epichlorohydrin. The comparison covers quantitative data on yield and cost, detailed experimental protocols, and a qualitative assessment of the benefits and drawbacks of each synthetic route.
The synthesis of Linezolid, an important oxazolidinone antibiotic, relies on the establishment of a specific stereocenter. This is typically achieved by employing a chiral building block that contains the necessary stereochemical information. Two prominent routes have been established for the industrial production of Linezolid, each starting from a different chiral precursor. This guide will objectively compare the synthetic pathway commencing with this compound against the more established route that utilizes (R)-epichlorohydrin.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the synthesis of Linezolid via the two compared routes. The data has been compiled from various literature sources and patents. It is important to note that bulk pricing for starting materials can vary significantly based on supplier, quantity, and purity. The prices cited here are based on currently available catalog listings for research and development quantities and are intended for comparative purposes.
| Parameter | Route 1: this compound | Route 2: (R)-epichlorohydrin |
| Starting Material | This compound | (R)-epichlorohydrin |
| CAS Number | 183905-31-9 | 51594-55-9 |
| Approximate Cost | ~$41/100g | ~$55/100g |
| Number of Synthetic Steps | 1 | ~4-5 |
| Overall Yield | ~79-85% | ~40-50% |
| Reported Purity | >99% | >99.5% |
| Key Reagents | N-carbobenzyloxy-3-fluoro-4-morpholinylaniline, Lithium t-butoxide | 3-fluoro-4-morpholinylaniline, Carbonyl diimidazole (CDI), Potassium phthalimide, Hydrazine hydrate, Acetic anhydride |
| Noteworthy Conditions | Use of strong, air-sensitive base (can be generated in situ) | Involves multiple steps including protection and deprotection |
Experimental Protocols
Route 1: Synthesis of Linezolid from this compound
This synthetic route involves the condensation of N-carbobenzyloxy-3-fluoro-4-morpholinylaniline with this compound in the presence of a strong base.
Step 1: Condensation to form Linezolid
-
To a solution of N-carbobenzyloxy-3-fluoro-4-morpholinylaniline in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide, add a solution of lithium t-butoxide in tetrahydrofuran (THF) at a cooled temperature (e.g., 0-5 °C).
-
To this mixture, add this compound.
-
Allow the reaction to stir at room temperature for several hours (e.g., 15-30 hours), monitoring the progress by a suitable chromatographic technique (e.g., HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Linezolid can be purified by crystallization from a suitable solvent system, such as ethyl acetate-hexanes, to yield the final product as a white solid.[1]
Route 2: Synthesis of Linezolid from (R)-epichlorohydrin
This route involves a multi-step sequence starting with the reaction of (R)-epichlorohydrin with 3-fluoro-4-morpholinylaniline.
Step 1: Synthesis of N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
A mixture of 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin in an alcoholic solvent such as tert-butanol is heated at reflux for approximately 16 hours.
-
The solvent is then removed by distillation to yield the crude product.[2]
Step 2: Synthesis of (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one
-
The crude product from the previous step is dissolved in dichloromethane.
-
Carbonyl diimidazole (CDI) is added, and the mixture is stirred at room temperature for about 24 hours.
-
The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate.[2]
Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
-
The product from Step 2 is dissolved in N,N-dimethylformamide (DMF), and potassium phthalimide is added.
-
The reaction mixture is heated to reflux and stirred for approximately 5 hours.
-
After cooling, the mixture is diluted with water, and the precipitated solid is filtered and dried.[3]
Step 4: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine
-
The phthalimide-protected intermediate is suspended in methanol, and hydrazine hydrate is added.
-
The mixture is heated to reflux for 1 hour.
-
After cooling and dilution with water, the product is extracted with dichloromethane, and the combined organic extracts are concentrated.[3]
Step 5: Synthesis of Linezolid
-
The amine from the previous step is dissolved in ethyl acetate.
-
Acetic anhydride is added dropwise, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is then cooled, and the precipitated Linezolid is filtered and recrystallized from methanol.[3]
Mandatory Visualization
Caption: Synthetic pathways to Linezolid.
Cost-Benefit Analysis
Route 1: this compound
Benefits:
-
Convergent Synthesis: This route is highly convergent, leading to the final product in a single synthetic step from the key chiral intermediate. This significantly reduces the overall process time and the number of unit operations, which can be advantageous for large-scale production.
-
Potentially Higher Overall Yield: With fewer steps, the potential for a higher overall yield is greater, as losses at each stage are minimized. Reported yields for this final step are generally high.
Costs and Drawbacks:
-
Cost and Availability of Starting Material: While the cost per gram of this compound is comparable to or slightly lower than (R)-epichlorohydrin at a lab scale, its commercial availability in large quantities may be more limited, potentially impacting its bulk pricing and supply chain reliability.
-
Use of Hazardous Reagents: The use of strong, air-sensitive bases like lithium t-butoxide requires stringent anhydrous conditions and careful handling, which can add complexity and cost to the process, especially at an industrial scale. While in-situ generation is possible, it still adds a layer of operational complexity.
Route 2: (R)-epichlorohydrin
Benefits:
-
Readily Available and Cost-Effective Starting Material: (R)-epichlorohydrin is a widely available chiral building block produced on a large industrial scale, which generally leads to a more stable supply chain and potentially lower cost in bulk quantities.
-
Avoidance of Highly Reactive Organometallics: This synthetic pathway avoids the use of pyrophoric reagents like n-butyllithium or highly sensitive strong bases, which is a significant advantage in terms of process safety and scalability. The reagents used are generally more benign and easier to handle.
-
Well-Established and Optimized Process: The synthesis of Linezolid from (R)-epichlorohydrin is a well-documented and optimized industrial process, with extensive literature and patent coverage.
Costs and Drawbacks:
-
Longer Synthetic Sequence: This is a linear synthesis involving multiple steps, which increases the overall production time, solvent usage, and potential for yield loss at each stage.
-
Lower Overall Yield: Due to the multiple transformations, the overall yield is typically lower than that of the more convergent route.
-
Generation of More Waste Streams: A multi-step synthesis inherently generates more waste streams from reagents, solvents, and byproducts, which can have environmental and cost implications for waste disposal.
Conclusion
The choice between using this compound and (R)-epichlorohydrin for the synthesis of Linezolid represents a classic trade-off in process chemistry.
The route starting from This compound offers an elegant and highly efficient, convergent synthesis. This approach is attractive for its simplicity in terms of the number of steps and has the potential for a high overall yield. However, the reliance on a more specialized starting material and the use of hazardous reagents may present challenges for large-scale, cost-effective production.
Conversely, the synthetic pathway beginning with (R)-epichlorohydrin is a longer, more linear process but is built upon a readily available and cost-effective chiral precursor. The avoidance of highly reactive and hazardous reagents makes this route more amenable to industrial scale-up and is often favored for its robustness and safety profile.
For drug development professionals, the decision will likely depend on a variety of factors including the scale of production, cost of raw materials at scale, in-house technical capabilities for handling sensitive reagents, and supply chain security. For early-stage research and the synthesis of analogs, the convergent route may offer a quicker path to the target molecule. However, for commercial manufacturing, the well-established and safer process starting from (R)-epichlorohydrin often presents a more pragmatic and economically viable option.
References
- 1. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 2. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Catalyst Efficacy in the Synthesis of Linezolid Precursors from (S)-1-Acetamido-3-chloropropan-2-yl acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various catalysts in reactions involving (S)-1-Acetamido-3-chloropropan-2-yl acetate, a key chiral building block in the synthesis of the antibiotic, Linezolid. The selection of an efficient and cost-effective catalyst for the coupling of this intermediate is a critical step in the overall synthesis of this important therapeutic agent. This document summarizes key experimental data from publicly available resources to aid in catalyst selection and process optimization.
Comparison of Catalytic Systems
The primary transformation involving this compound in the synthesis of Linezolid is a nucleophilic substitution reaction. In this step, the chlorine atom is displaced by a nitrogen nucleophile from the Linezolid core structure, typically an amine derivative. The efficacy of this reaction is highly dependent on the choice of base or catalyst used to facilitate the substitution. Below is a comparison of different catalytic systems based on available data.
| Catalyst/Base System | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Sodium Hydride (NaH) | S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine and this compound | DMF | Room Temp. | 2 h | 97.9% | Not Specified | [1] |
| Lithium Iso-propoxide | Ethyl (3-fluoro-4-morpholinophenyl)carbamate and this compound | N,N-dimethylacetamide | 0 to Room Temp. | Not Specified | 79.05% | 99.94% | [1] |
| Triethylamine | (S)-(3-chloro-2-hydroxy-1-propyl)hydrochloride and Acetic Anhydride | Tetrahydrofuran | -40 to 25 | 2 h | Not Specified | Not Specified | [2] |
Note: The reaction involving Triethylamine is for the synthesis of a related compound, (S)-N-(3-chloro-2-hydroxy-1-propyl) acetamide, and not directly the Linezolid coupling reaction. However, it provides context for the types of bases used in reactions with similar substrates.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and adaptation of these catalytic reactions.
Protocol 1: Nucleophilic Substitution using Sodium Hydride[1]
-
Reactant Preparation: Dissolve S-N-[(3-(3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine (2 g, 0.0067 moles) in 15 ml of N,N-Dimethylformamide (DMF) and cool the solution to 0°C.
-
Addition of Base: Add sodium hydride (60% dispersion in mineral oil) (0.542 g, 0.0135 moles) to the cooled solution at 0°C.
-
Addition of Substrate: Add this compound (1.96 g, 0.0101 moles).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Cool the reaction mixture to 0°C and quench with 1 ml of acetic acid and 10% K₂CO₃ aqueous solution.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer with water and concentrate to obtain the final product.
Protocol 2: Nucleophilic Substitution using Lithium Iso-propoxide (in situ synthesis)[1]
-
Catalyst Preparation: In a round bottom flask, charge lithium metal (0.78 g, 0.113 moles), tetrahydrofuran (50 ml), and isopropanol (20 ml). Heat the reaction mass to 55-70°C. Distill off the solvent and cool the residue to room temperature.
-
Reaction Setup: Add N,N-dimethylacetamide (18 ml) to the residue and cool to 0°C to 10°C.
-
Reactant Addition: Add a solution of ethyl (3-fluoro-4-morpholinophenyl)carbamate (10 g, 0.0373 moles) and this compound (15.0 g, 0.077 moles) in N,N-dimethylacetamide at 0°C.
-
Reaction: Stir the reaction mass at room temperature. Monitor the progress of the reaction by HPLC.
-
Work-up: Upon completion, cool the reaction mass to 0°C and quench with aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and concentrate under reduced pressure to get the crude material, which is then purified by crystallization.
Visualizing the Catalytic Process
To better understand the experimental workflow, the following diagrams illustrate the key steps in the catalytic reactions.
Caption: Workflow for Nucleophilic Substitution using Sodium Hydride.
Caption: Workflow for Nucleophilic Substitution using in situ generated Lithium Iso-propoxide.
Conclusion
The choice of catalyst for the nucleophilic substitution of this compound in the synthesis of Linezolid significantly impacts the reaction's efficiency and the purity of the final product. Sodium hydride in DMF appears to provide a high yield in a relatively short reaction time. The use of in situ generated lithium isopropoxide also offers a high-purity product with a good yield. The selection between these, and potentially other, catalytic systems will depend on factors such as cost, safety, scalability, and the specific downstream purification processes. Further investigation and optimization of reaction conditions for different catalytic systems are encouraged to develop a more robust and economical synthesis of Linezolid.
References
A Comparative Guide to the Synthetic Applications of (S)-1-Acetamido-3-chloropropan-2-yl acetate
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Acetamido-3-chloropropan-2-yl acetate is a versatile chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. Its primary and most well-documented use is as a key intermediate in the production of the oxazolidinone antibiotic, Linezolid. This guide provides a comprehensive comparison of the synthetic routes to Linezolid utilizing this compound against its main alternative, (R)-epichlorohydrin. The comparison includes quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison: this compound vs. (R)-Epichlorohydrin in Linezolid Synthesis
The synthesis of Linezolid can be broadly approached from two main starting materials, each with its own set of advantages and disadvantages. The following tables summarize the quantitative data for key steps in the synthesis of Linezolid from both this compound and (R)-epichlorohydrin.
Table 1: Synthesis of Linezolid via this compound
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Formation of the Oxazolidinone Ring | Ethyl (3-fluoro-4-morpholinophenyl)carbamate, Lithium isopropoxide, N,N-dimethylacetamide, 0°C to room temperature | 79.05 | 99.94 | [1] |
| 2 | Acetylation | Acetic Anhydride, Toluene, room temperature | 75 | 98 | [2] |
Table 2: Synthesis of Linezolid via (R)-Epichlorohydrin
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Epoxide Ring Opening with Acetamide | Acetamide, KOH, TBAI, DMSO, 90°C | 85 | - | [2] |
| 2 | Deprotection | p-Toluenesulfonic acid, Methanol, room temperature | 70 | - | [2] |
| 3 | Tosylation and N-Alkylation | TsCl, Pyridine; then 3-fluoro-4-morpholinobenzenamine, Pyridine | 78 | - | [2] |
| 4 | Oxazolidinone Ring Formation | Carbonyl diimidazole (CDI), Dichloromethane, 40°C | 89 | 99.5 | [2] |
| 5 | Alternative Route: Cycloaddition | 3-fluoro-4-morpholinophenylisocyanate, MgI2 or MgBr2 etherate, THF, 65°C | 50 (overall) | - | [2] |
| 6 | Alternative Industrial Route | N-benzyloxycarbonyl-3-fluoro-4-morpholinylaniline, K2CO3, Acetone; then (R)-epichlorohydrin | 81.5 - 85.2 | - | [3] |
| 7 | Final Acetylation from Amine | Acetic anhydride, Toluene/n-heptane | 87-88 | 99.6-99.8 | [3] |
Experimental Protocols
Synthesis of Linezolid from this compound
Step 1: Formation of Linezolid Crude [1]
-
In a round bottom flask, charge lithium metal (0.78 g, 0.113 moles), tetrahydrofuran (50 ml), and isopropanol (20 ml).
-
Heat the reaction mass to 55-70°C and distill out the solvent.
-
Cool the residue to room temperature and add N,N-dimethylacetamide (18 ml).
-
Cool the mixture to 0°C to 10°C.
-
Add a solution of ethyl (3-fluoro-4-morpholinophenyl)carbamate (10 g, 0.0373 moles) and this compound (15.0 g, 0.077 moles) in N,N-dimethylacetamide at 0°C.
-
Stir the reaction mass at room temperature and monitor the progress of the reaction by HPLC.
-
Upon completion, cool the reaction mass to 0°C and quench with aqueous NH4Cl solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and concentrate under reduced pressure to get crude Linezolid.
Purification: [1]
-
Crystallize the crude Linezolid from ethyl acetate.
-
Filter the solid, wash with ethyl acetate, and dry.
-
Further recrystallize the solid from isopropanol.
-
Filter the solid, wash with isopropanol, and dry under vacuum to get pure Linezolid.
Synthesis of Linezolid from (R)-Epichlorohydrin
Step 1: Synthesis of N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide [2]
-
To a solution of (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (derived from (R)-epichlorohydrin) (100.0 g, 0.664 mol) in DMSO (1000.0 mL), add Potassium hydroxide (111.3 g, 1.992 mol), TBAI (24.5 g, 0.066 mol), and Acetamide (39.2 g, 0.664 mol).
-
Heat the solution to 90°C and maintain for 12 h.
-
After completion, cool to 0°C and add water (1000 mL).
-
Separate the phases and extract the aqueous phase with Ethyl acetate (2 x 1000 mL).
-
Wash the combined organic phase with water (500 mL) and dry with anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to provide the product as a liquid.
Step 2: Synthesis of N-((S)-2,3-dihydroxypropyl) acetamide [2]
-
To a solution of N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide (80.0 g) in methanol, add p-toluenesulfonic acid (PTSA).
-
Stir the reaction at room temperature for 4 h.
-
Neutralize the reaction and concentrate to obtain the diol.
Step 3: Synthesis of N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide [2]
-
To a solution of N-((S)-2,3-dihydroxypropyl) acetamide in pyridine, add p-toluenesulfonyl chloride at room temperature and stir for 6 h.
-
Add 3-fluoro-4-morpholinobenzenamine to the reaction mixture and stir at 25°C for 12 h.
-
Work up the reaction to isolate the desired product.
Step 4: Synthesis of Linezolid [2]
-
To a solution of N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide in dichloromethane, add carbonyl diimidazole (CDI).
-
Heat the reaction to 40°C and stir for 8 h.
-
After completion, wash the reaction mixture and concentrate to obtain Linezolid.
-
Recrystallize from methanol to get pure Linezolid.
Synthetic Pathways and Logical Relationships
The following diagrams, generated using DOT language, illustrate the key synthetic pathways for Linezolid.
Caption: Synthetic route to Linezolid from this compound.
References
Benchmarking the performance of (S)-1-Acetamido-3-chloropropan-2-yl acetate against novel chiral synthons
A comparative analysis of (S)-1-Acetamido-3-chloropropan-2-yl acetate and the novel chiral synthon (S)-epichlorohydrin in the synthesis of key active pharmaceutical ingredients.
In the landscape of modern drug development, the use of chiral synthons is paramount for the stereoselective synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The biological activity of a drug is often attributed to a single enantiomer, making the efficient and scalable production of these specific stereoisomers a critical focus for researchers and pharmaceutical companies. This guide provides a performance benchmark of two key chiral synthons: this compound, a crucial intermediate in the synthesis of the antibiotic Linezolid, and (S)-epichlorohydrin, a versatile building block for the synthesis of beta-blockers such as (S)-propranolol.
While both synthons are integral to the production of important therapeutics, the availability of public-domain performance data varies significantly. This guide presents a detailed, data-driven comparison for the application of (S)-epichlorohydrin and provides a qualitative overview of the role of this compound, highlighting areas where further public data would be beneficial for comparative analysis.
Case Study: (S)-Epichlorohydrin in the Asymmetric Synthesis of (S)-Propranolol
(S)-Propranolol is a widely used beta-blocker for the treatment of cardiovascular diseases. Its therapeutic activity resides almost exclusively in the (S)-enantiomer. The asymmetric synthesis of (S)-propranolol is, therefore, a critical industrial process. (S)-epichlorohydrin is a key chiral synthon that can be utilized in various strategies to achieve the desired enantiopurity. Below, we compare two common approaches: a traditional kinetic resolution method and a more direct asymmetric synthesis.
Performance Comparison of Synthetic Routes to (S)-Propranolol
| Parameter | Route A: Racemic Synthesis & Kinetic Resolution | Route B: Asymmetric Synthesis from (S)-Epichlorohydrin |
| Overall Yield of (S)-Propranolol | ~55%[1] | Not explicitly stated, but avoids loss of 50% of material |
| Enantiomeric Excess (ee) | 89%[1] | >99% (for the starting material) |
| Number of Key Steps | 2 (Racemic Synthesis + Kinetic Resolution) | 2 (Formation of intermediate + Amination) |
| Key Reagents | 1-Naphthol, Epichlorohydrin, Isopropylamine, Zn(NO₃)₂/(+)-Tartaric Acid[1][2] | 1-Naphthol, (S)-Epichlorohydrin, Isopropylamine, Base (e.g., KOH) |
| Waste Products | Unreacted (R)-glycidyl ether, Catalyst waste | Byproducts from the etherification and amination steps |
Experimental Protocols
Route A: Synthesis of (S)-Propranolol via Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether
This method involves the initial non-stereoselective synthesis of α-naphthyl glycidyl ether, followed by a kinetic resolution step that selectively converts the (S)-enantiomer to (S)-propranolol.
-
Step 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether [1][2]
-
To a stirred solution of α-naphthol (0.025 mol) and K₂CO₃ (0.073 mol) in anhydrous 2-butanone (50 mL), (±)-epichlorohydrin is added.
-
The mixture is refluxed for 3 hours.
-
After filtration and removal of the solvent under vacuum, the residue is purified by column chromatography to yield racemic glycidyl-α-naphthyl ether.
-
-
Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol [1]
-
A solution of racemic glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 ml) is stirred for 15 minutes.
-
Isopropylamine (16 mmol) is then added, and the mixture is stirred at ambient temperature for 24 hours.
-
The reaction is quenched, and the product is extracted with dichloromethane.
-
The crude product is obtained after removal of the solvent.
-
Yield of (S)-Propranolol: 55%[1]
-
Enantiomeric Excess (ee): 89%[1]
-
Route B: Asymmetric Synthesis of (S)-Propranolol from (S)-Epichlorohydrin
This more direct approach utilizes the commercially available chiral synthon (S)-epichlorohydrin to introduce the desired stereochemistry from the outset.
-
Step 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane
-
A mixture of 1-naphthol, (S)-epichlorohydrin, and a base (e.g., KOH or NaOH) in a suitable solvent (e.g., DMSO or in the presence of a phase transfer catalyst) is stirred at room temperature or with gentle heating.[1]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is worked up by extraction to yield (S)-1-(1-Naphthyloxy)-2,3-epoxypropane.
-
Yield: High yields are generally expected for this type of etherification.
-
-
Step 2: Synthesis of (S)-Propranolol
-
The resulting (S)-epoxypropane intermediate is dissolved in a solvent such as ethanol or isopropanol.
-
An excess of isopropylamine is added, and the mixture is refluxed for several hours.
-
After removal of the solvent, the crude (S)-propranolol is obtained and can be purified by recrystallization.
-
Yield: Typically high for this ring-opening amination.
-
Enantiomeric Excess (ee): The reaction is expected to proceed with high fidelity, largely retaining the high enantiopurity of the starting (S)-epichlorohydrin.
-
Visualizing the Synthetic Pathways
Caption: Synthetic routes to (S)-Propranolol.
The Role of this compound in Linezolid Synthesis
This compound is a key chiral synthon in the synthesis of Linezolid, a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. While its importance is well-established in patent literature, detailed, publicly available experimental protocols for its synthesis with corresponding yield and enantiomeric excess data are scarce. This limits a direct quantitative performance comparison with other chiral synthons.
The primary role of this compound in Linezolid synthesis is to introduce the C5 side chain with the correct stereochemistry. The synthesis of Linezolid generally involves the coupling of this chiral synthon with a substituted phenyl carbamate derivative to form the core oxazolidinone structure.
Conceptual Workflow for the Utilization of this compound
Caption: Role of the synthon in Linezolid synthesis.
Conclusion
This guide highlights the performance of the novel chiral synthon (S)-epichlorohydrin in the asymmetric synthesis of (S)-propranolol, providing a clear comparison between a kinetic resolution approach and a direct asymmetric synthesis. The direct use of (S)-epichlorohydrin offers a more efficient route in terms of atom economy and potentially higher enantiomeric purity of the final product.
In contrast, while this compound is a vital building block for the antibiotic Linezolid, a lack of publicly available, detailed performance data for its synthesis prevents a direct quantitative benchmark against other chiral synthons. This underscores the need for greater transparency and data sharing within the scientific community to facilitate the objective evaluation and selection of the most efficient and sustainable synthetic routes for the production of life-saving medicines. For researchers and drug development professionals, the choice of a chiral synthon will ultimately depend on a combination of factors including availability, cost, and the specific requirements of the target molecule's synthetic pathway.
References
Safety Operating Guide
Proper Disposal of (S)-1-Acetamido-3-chloropropan-2-yl acetate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For (S)-1-Acetamido-3-chloropropan-2-yl acetate, a halogenated organic compound, adherence to specific disposal protocols is crucial. This guide provides detailed, step-by-step instructions for its safe handling and disposal.
I. Immediate Safety and Identification
Key Hazards (Inferred from Structure):
-
Potential for toxicity.
-
Likely environmental hazard if disposed of improperly.
-
As with many organic compounds, it may be combustible.
All handling of this compound and its waste should be conducted within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
II. Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous chemical reactions and to facilitate compliant disposal.
Experimental Protocol for Waste Collection:
-
Obtain a Designated Waste Container: Use a clean, dry container specifically designated for halogenated organic waste. This container should be made of a material compatible with the chemical.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
The date when the first waste is added.
-
An indication of the hazards (e.g., "Toxic," "Halogenated Organic").
-
-
Deposit Waste: Carefully transfer the waste into the designated container, ensuring to avoid any spills or splashes.
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[2][3][4]
Crucially, DO NOT mix this compound waste with the following:
III. Storage of Hazardous Waste
Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[7]
Storage Guidelines:
-
The SAA should be at or near the point of waste generation.[7]
-
Store the container in a well-ventilated area.[8]
-
Use secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[3]
-
Ensure the hazardous waste label is always clearly visible.[8]
IV. Disposal Procedure
Hazardous chemical waste such as this compound must not be disposed of down the drain or in regular trash.[2][7] Evaporation is also not a permissible method of disposal.[2]
Step-by-Step Disposal:
-
Monitor Fill Level: Do not overfill the waste container. It is best practice to request a pickup when the container is about three-quarters full.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[7]
-
Documentation: Complete any necessary waste manifest or pickup request forms as required by your institution.
V. Data Presentation: Disposal Parameters Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste; Halogenated Organic | Contains a chlorine atom, requiring specific disposal pathways.[6] |
| Container Type | Chemically compatible, leak-proof with a secure lid | Prevents leaks, spills, and evaporation.[1][3] |
| Labeling | "Hazardous Waste" + Full Chemical Name + Accumulation Start Date | Ensures clear identification and regulatory compliance.[1][8] |
| Segregation | Separate from non-halogenated, acidic, basic, and reactive wastes | Prevents dangerous reactions and cross-contamination.[5][6] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | Minimizes risk of spills and exposure in the laboratory.[3][7] |
| Final Disposal | Via institutional EHS or a certified hazardous waste contractor | Ensures environmentally sound and legally compliant disposal.[2][7] |
VI. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling (S)-1-Acetamido-3-chloropropan-2-yl acetate
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (S)-1-Acetamido-3-chloropropan-2-yl acetate. The following procedures are based on general laboratory safety principles and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact chemical. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for site-specific protocols.
Hazard Identification and Precautionary Measures
This compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant. The primary hazard statement is H302: Harmful if swallowed[1]. As a chlorinated organic compound, it may also cause skin and eye irritation.
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | PPE Item | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms should be worn. |
| Respiratory | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the feet are mandatory in the laboratory. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of aerosols or dust.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste.
-
Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for handling and disposing of this compound, as well as the logical relationship of hazard controls.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
